Product packaging for CEP-28122(Cat. No.:CAS No. 1022958-60-6)

CEP-28122

Cat. No.: B612281
CAS No.: 1022958-60-6
M. Wt: 539.0689
InChI Key: LAJAFFLJAJMYLK-CVOKMOJFSA-N
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Description

CEP-28122 is a highly potent and selective orally active ALK inhibitor with a favorable pharmaceutical and pharmacokinetic profile and robust and selective pharmacologic efficacy against ALK-positive human cancer cells and tumor xenograft models in mice. Anaplastic lymphoma kinase (ALK) is constitutively activated in a number of human cancer types due to chromosomal translocations, point mutations, and gene amplification and has emerged as an excellent molecular target for cancer therapy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H35ClN6O3 B612281 CEP-28122 CAS No. 1022958-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34)/t17-,18+,19+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJAFFLJAJMYLK-CVOKMOJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC2=C1CC[C@H](CC2)N3CCOCC3)NC4=NC=C(C(=N4)N[C@@H]5[C@@H]6C[C@H]([C@@H]5C(=O)N)C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501098750
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[[(7R)-6,7,8,9-tetrahydro-1-methoxy-7-(4-morpholinyl)-5H-benzocyclohepten-2-yl]amino]-4-pyrimidinyl]amino]-, (1R,2R,3S,4S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501098750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431697-87-8
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[[(7R)-6,7,8,9-tetrahydro-1-methoxy-7-(4-morpholinyl)-5H-benzocyclohepten-2-yl]amino]-4-pyrimidinyl]amino]-, (1R,2R,3S,4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431697-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[[(7R)-6,7,8,9-tetrahydro-1-methoxy-7-(4-morpholinyl)-5H-benzocyclohepten-2-yl]amino]-4-pyrimidinyl]amino]-, (1R,2R,3S,4S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501098750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CEP-28122: A Technical Guide for Anaplastic Large-Cell Lymphoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the preclinical evaluation of CEP-28122, a potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK), for its application in Anaplastic Large-Cell Lymphoma (ALCL) research. This document synthesizes key quantitative data, detailed experimental methodologies, and critical signaling pathways to support further investigation and development in the field of targeted cancer therapy.

Core Concepts and Mechanism of Action

Anaplastic Large-Cell Lymphoma (ALCL) is a type of T-cell non-Hodgkin lymphoma characterized in a significant subset of cases by chromosomal translocations involving the ALK gene.[1][2] The most common of these is the t(2;5)(p23;q35) translocation, which results in the fusion of the Nucleophosmin (NPM) gene with the ALK gene, creating the oncogenic fusion protein NPM-ALK.[2] The constitutive kinase activity of NPM-ALK is a key driver of oncogenesis in ALK-positive ALCL, activating multiple downstream signaling pathways that promote cell proliferation and survival, including the RAS/MEK/ERK and JAK/STAT pathways.[3]

This compound is a small molecule inhibitor that targets the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[4][5] Its high potency and selectivity for ALK make it a valuable tool for investigating the therapeutic potential of ALK inhibition in ALCL and other ALK-driven malignancies.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in ALCL models.

Table 1: In Vitro Efficacy of this compound in ALCL Cell Lines

Cell LineALK StatusAssay TypeIC50 (nmol/L)Reference
Karpas-299NPM-ALK+Cellular ALK Phosphorylation20-30Cheng et al., Mol Cancer Ther, 2012[4]
Sup-M2NPM-ALK+Cellular ALK Phosphorylation20-30Cheng et al., Mol Cancer Ther, 2012[4]
Karpas-299NPM-ALK+Cell Viability (MTS)~25Cheng et al., Mol Cancer Ther, 2012[4]
Sup-M2NPM-ALK+Cell Viability (MTS)~30Cheng et al., Mol Cancer Ther, 2012[4]
HuT-102ALK-Cell Viability (MTS)>3000Cheng et al., Mol Cancer Ther, 2012[4]
ToledoALK-Cell Viability (MTS)>3000Cheng et al., Mol Cancer Ther, 2012[4]

Table 2: In Vivo Efficacy of Orally Administered this compound in ALCL Xenograft Models

Xenograft ModelTreatment Dose (mg/kg, b.i.d.)DurationOutcomeReference
Sup-M2 (SCID mice)304 weeksComplete/near complete tumor regression.Cheng et al., Mol Cancer Ther, 2012[4]
Sup-M2 (SCID mice)554 weeksSustained complete tumor regression with no re-emergence >60 days post-treatment.Cheng et al., Mol Cancer Ther, 2012[4]
Sup-M2 (SCID mice)1004 weeksSustained complete tumor regression with no re-emergence >60 days post-treatment.Cheng et al., Mol Cancer Ther, 2012[4]
Primary Human ALCL (NSG mice)1002 weeksComplete tumor regression in all mice with no re-emergence >60 days post-treatment.Cheng et al., Mol Cancer Ther, 2012[4][6]

Table 3: In Vivo Pharmacodynamics of this compound

Xenograft ModelSingle Oral Dose (mg/kg)Time Post-Dose (hours)Inhibition of NPM-ALK PhosphorylationReference
ALCL (SCID mice)312~75-80%Cheng et al., Mol Cancer Ther, 2012[6]
ALCL (SCID mice)106Near completeCheng et al., Mol Cancer Ther, 2012[6]
ALCL (SCID mice)1012~75-80%Cheng et al., Mol Cancer Ther, 2012[6]
ALCL (SCID mice)30>12>90%Cheng et al., Mol Cancer Ther, 2012[4][5]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The constitutive activation of the ALK fusion protein in ALCL drives tumor cell proliferation and survival through several key downstream signaling pathways. This compound acts by inhibiting the initial phosphorylation of ALK, thereby blocking these downstream signals.

ALK_Signaling_Pathway CEP28122 This compound NPM_ALK NPM-ALK Fusion Protein CEP28122->NPM_ALK Inhibits RAS RAS NPM_ALK->RAS JAK JAK NPM_ALK->JAK PI3K PI3K NPM_ALK->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits the NPM-ALK fusion protein, blocking key downstream pro-survival pathways.

Experimental Workflows

The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture Culture ALK+ (Karpas-299, Sup-M2) & ALK- (HuT-102, Toledo) Cells Treatment Treat with this compound (Concentration Gradient) Cell_Culture->Treatment MTS_Assay MTS Assay for Cell Viability (IC50) Treatment->MTS_Assay Western_Blot Western Blot for ALK Phosphorylation (IC50) Treatment->Western_Blot Xenograft Establish ALCL Xenografts (Sup-M2 or Primary Human Tumors) in Immunocompromised Mice Oral_Dosing Oral Administration of this compound (Dose Escalation) Xenograft->Oral_Dosing Tumor_Measurement Measure Tumor Volume (Efficacy Assessment) Oral_Dosing->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (ALK Phosphorylation in Tumors) Oral_Dosing->PD_Analysis

Caption: Workflow for preclinical evaluation of this compound in ALCL models.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the evaluation of this compound.[4][6]

Cell Viability (MTS) Assay

This protocol is for determining the concentration-dependent effect of this compound on the viability of ALCL cells.

  • Cell Lines:

    • ALK-positive: Karpas-299, Sup-M2

    • ALK-negative: HuT-102, Toledo

  • Materials:

    • 96-well cell culture plates

    • Complete RPMI-1640 medium

    • This compound stock solution (in DMSO)

    • CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay (MTS)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete medium.

    • Prepare serial dilutions of this compound in complete medium. The final concentrations should range from approximately 3 to 3000 nmol/L. Include a vehicle control (DMSO).

    • Add 100 µL of the diluted this compound or vehicle control to the respective wells.

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 20 µL of the MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot for ALK Phosphorylation

This protocol is for assessing the inhibition of NPM-ALK autophosphorylation in ALCL cells by this compound.

  • Cell Lines: Karpas-299, Sup-M2

  • Materials:

    • 6-well cell culture plates

    • This compound stock solution (in DMSO)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-phospho-ALK (Tyr1604, equivalent to Tyr664 of NPM-ALK), anti-total-ALK

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with varying concentrations of this compound for 2-4 hours.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ALK antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an anti-total-ALK antibody as a loading control.

In Vivo Xenograft Studies

This protocol outlines the establishment and treatment of ALCL xenografts in immunocompromised mice.

  • Animal Models:

    • Severe combined immunodeficient (SCID) mice

    • NOD-scid IL2Rgamma(null) (NSG) mice for primary human tumors

  • Cell Lines/Tissues:

    • Sup-M2 human ALCL cell line

    • Primary human ALK-positive ALCL tumor grafts

  • Materials:

    • Matrigel (optional, for cell line xenografts)

    • This compound formulation for oral gavage

    • Calipers for tumor measurement

  • Procedure:

    • Tumor Implantation:

      • For cell line xenografts: Subcutaneously inject 5-10 x 10^6 Sup-M2 cells (resuspended in PBS, optionally with Matrigel) into the flank of SCID mice.

      • For primary tumorgrafts: Surgically implant small fragments of primary human ALCL tumor tissue subcutaneously into NSG mice.

    • Tumor Growth and Treatment Initiation:

      • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

      • Randomize mice into treatment and vehicle control groups.

      • Administer this compound orally (e.g., 30, 55, or 100 mg/kg) twice daily (b.i.d.) for the specified duration (e.g., 2-4 weeks).

    • Efficacy Assessment:

      • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length x width²)/2).

      • Monitor animal body weight and general health as indicators of toxicity.

    • Pharmacodynamic Analysis:

      • At specified time points after the final dose, euthanize a subset of mice.

      • Excise tumors and prepare lysates for Western blot analysis of phospho-ALK levels as described in Protocol 4.2.

Clinical Development and Future Directions

As of late 2025, there are no active clinical trials specifically investigating this compound for anaplastic large-cell lymphoma. The preclinical data demonstrated significant anti-tumor activity and a favorable safety profile in animal models.[4] However, the landscape of ALK inhibitors has evolved rapidly, with several second and third-generation inhibitors showing high efficacy in ALK-positive non-small cell lung cancer, which may have influenced the clinical development path of earlier compounds like this compound.[7][8][9]

Future research in ALK-positive ALCL could focus on several key areas:

  • Mechanisms of Resistance: Understanding potential resistance mechanisms to ALK inhibitors in ALCL is crucial. This could involve acquired mutations in the ALK kinase domain or the activation of bypass signaling pathways.[10][11]

  • Combination Therapies: Investigating this compound or other ALK inhibitors in combination with other targeted agents or conventional chemotherapy could offer synergistic effects and overcome potential resistance.

  • Biomarker Development: Identifying biomarkers beyond the ALK fusion protein that predict response or resistance to ALK inhibition would aid in patient stratification and personalized treatment strategies.

This technical guide provides a solid foundation for researchers and drug developers working on targeted therapies for ALK-positive anaplastic large-cell lymphoma. The potent and selective profile of this compound, as demonstrated in these preclinical studies, underscores the therapeutic potential of ALK inhibition in this disease.

References

Investigating CEP-28122 in Neuroblastoma Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical investigation of CEP-28122, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, in the context of neuroblastoma. This document synthesizes key findings on its mechanism of action, efficacy, and the molecular pathways it targets. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts in this critical area of pediatric oncology.

Introduction to this compound and its Target: ALK in Neuroblastoma

Neuroblastoma, a common pediatric solid tumor, is characterized by a high degree of clinical and genetic heterogeneity. A significant subset of these tumors harbors activating mutations or amplification of the Anaplastic Lymphoma Kinase (ALK) gene, a receptor tyrosine kinase.[1] Constitutive activation of ALK drives tumor cell proliferation, survival, and migration, making it a prime therapeutic target.[2]

This compound is a small molecule inhibitor designed to selectively target the kinase activity of ALK.[3] By binding to the ATP-binding pocket of the ALK kinase domain, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor growth.

Efficacy of this compound in Neuroblastoma Models

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in ALK-positive neuroblastoma models.

In Vitro Activity
In Vivo Efficacy

In vivo studies using xenograft models have provided compelling evidence of this compound's anti-tumor efficacy. The following table summarizes key findings from a study utilizing the NB-1 human neuroblastoma xenograft model, which harbors an amplified wild-type ALK gene.

Cell LineTreatment GroupDosageAdministration RouteTumor Growth Inhibition (%)Reference
NB-1This compound30 mg/kg, twice dailyOral75[3]
NB-1This compound55 mg/kg, twice dailyOral90[3]

These results highlight the significant, dose-dependent anti-tumor activity of this compound in an ALK-positive neuroblastoma model, leading to tumor stasis and partial regressions.[3]

Mechanism of Action: Targeting the ALK Signaling Network

This compound exerts its therapeutic effect by inhibiting the constitutive kinase activity of aberrant ALK. This targeted inhibition disrupts the key downstream signaling pathways that are hijacked by cancer cells to promote their growth and survival. The primary signaling cascades affected are the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[2][4]

ALK Signaling Pathways in Neuroblastoma

The following diagram illustrates the central role of ALK in activating these critical downstream pathways.

ALK_Signaling ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK CEP28122 This compound CEP28122->ALK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 GeneExpression Gene Expression STAT3->GeneExpression GeneExpression->Proliferation

Caption: ALK signaling network and the inhibitory action of this compound.

Mechanisms of Resistance to ALK Inhibition

A significant challenge in targeted cancer therapy is the development of drug resistance. In the context of ALK inhibitors in neuroblastoma, several resistance mechanisms have been identified:

  • Secondary Mutations in the ALK Kinase Domain: These mutations can prevent the inhibitor from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked ALK signal. A notable example is the activation of the RAS-MAPK pathway through mutations in genes like NRAS or loss of the tumor suppressor NF1.

  • Epigenetic Alterations: Changes in the epigenetic landscape of the tumor cells can lead to altered gene expression programs that promote resistance. The transcription factor BORIS has been implicated in promoting resistance-associated chromatin regulatory interactions.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to evaluate the efficacy of ALK inhibitors like this compound in neuroblastoma cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Neuroblastoma cell lines (e.g., NB-1, SK-N-BE(2), KELLY)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 Seed Seed Cells (96-well plate) Incubate1 Incubate (Overnight) Seed->Incubate1 Treat Treat with This compound Incubate2 Incubate (72 hours) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate3 Incubate (3-4 hours) Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Western Blotting for ALK Phosphorylation and Downstream Signaling

This technique is used to detect and quantify the levels of specific proteins, allowing for the assessment of ALK phosphorylation and the activation status of its downstream effectors.

Materials:

  • Neuroblastoma cell lysates (treated with this compound or vehicle)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat neuroblastoma cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-ALK) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein or a loading control like GAPDH.

WesternBlot_Workflow Lysis Cell Lysis & Protein Quantification SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Detection Chemiluminescent Detection Wash2->Detection Analysis Data Analysis Detection->Analysis

Caption: Step-by-step workflow for Western blotting.

Conclusion

This compound is a promising, potent, and selective ALK inhibitor with significant anti-tumor activity in preclinical models of ALK-driven neuroblastoma. Its mechanism of action involves the direct inhibition of ALK kinase activity, leading to the suppression of critical downstream signaling pathways. Understanding the molecular basis of its efficacy and the mechanisms of potential resistance is crucial for its clinical development and for designing effective combination therapies. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other ALK inhibitors in the fight against neuroblastoma.

References

An In-depth Technical Guide to CEP-28122: A Comparative Analysis of the Free Base and Mesylate Salt for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a potent and highly selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). It has demonstrated significant anti-tumor activity in preclinical models of ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. This technical guide provides a comprehensive overview of this compound, with a particular focus on the characteristics and applications of its free base versus its mesylate salt form. While direct quantitative comparisons of the physicochemical properties are not extensively available in public literature, this guide synthesizes existing data and provides detailed experimental protocols to aid researchers in their preclinical investigations.

Introduction: this compound and the Significance of Salt Selection

This compound is a diaminopyrimidine derivative that exerts its therapeutic effect by inhibiting ALK, a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a key driver in several cancers. The choice between using a free base or a salt form of an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly impacting its solubility, stability, and bioavailability.

While both the free base and salt forms of a compound exhibit comparable biological activity at equivalent molar concentrations, the salt form often possesses more favorable pharmaceutical properties. For weakly basic compounds like this compound, forming a salt, such as a mesylate, can significantly enhance aqueous solubility and dissolution rate, which is often a prerequisite for good oral bioavailability. One vendor notes that the mesylate salt of this compound is presumed to have enhanced water solubility and stability compared to the free base, a common characteristic for mesylate salts of similar compounds.[1] For instance, studies on the weakly basic drug haloperidol have shown that its mesylate salt exhibits significantly higher solubility and dissolution rates in acidic to neutral pH ranges compared to the free base.[2] This principle is a strong motivating factor for the common use of the mesylate salt of this compound in preclinical studies.

Physicochemical and Biological Properties

While specific comparative data for the free base is scarce, the properties of the this compound mesylate salt are better documented.

Table 1: Physicochemical Properties of this compound and its Mesylate Salt
PropertyThis compound Free BaseThis compound Mesylate SaltReference(s)
Molecular Formula C₂₈H₃₅ClN₆O₃C₂₉H₃₉ClN₆O₆S[3]
Molecular Weight 539.07 g/mol 635.17 g/mol [3]
Appearance Crystalline solidWhite to off-white solid[4][4]
Solubility Data not availableDMSO: 6.4 mg/mL (10.08 mM) (ultrasonic and warming may be needed)[3][4]
Storage Store at -20°CPowder: 4°C, sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month)[4][4]
Table 2: In Vitro Biological Activity of this compound
Target/AssayIC₅₀ / EffectCell LinesReference(s)
Recombinant ALK Kinase Activity 1.9 nMN/A (Enzyme-based TRF assay)[3][4]
Flt4 Kinase Activity 46 nMN/A[3]
Cellular ALK Tyrosine Phosphorylation InhibitionKarpas-299, Sup-M2, NCI-H2228, NCI-H3122, NB-1[4]
Cell Growth Inhibition Concentration-dependentKarpas-299, Sup-M2[4]
Caspase 3/7 Activation Concentration-relatedKarpas-299, Sup-M2[4]

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of the ALK tyrosine kinase.[5] In cancer cells with activating ALK mutations or translocations (e.g., NPM-ALK in ALCL, EML4-ALK in NSCLC), the kinase is constitutively active, leading to the phosphorylation of downstream signaling proteins that promote cell proliferation, survival, and differentiation. By binding to the ATP-binding pocket of ALK, this compound prevents its autophosphorylation and the subsequent activation of key downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and RAS/MEK/ERK pathways. Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in ALK-dependent tumor cells.

ALK_Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., NPM-ALK, EML4-ALK) PI3K PI3K ALK->PI3K Activation RAS RAS ALK->RAS JAK JAK ALK->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Promotion MEK MEK RAS->MEK ERK ERK1/2 MEK->ERK ERK->Transcription Promotion STAT3 STAT3 JAK->STAT3 STAT3->Transcription Promotion Proliferation_Survival Proliferation_Survival Transcription->Proliferation_Survival Cell Proliferation & Survival CEP28122 This compound CEP28122->ALK Inhibition

ALK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro ALK Kinase Inhibition Assay (Time-Resolved Fluorescence - TRF)

This protocol is adapted from generic LanthaScreen® Eu Kinase Binding Assay protocols and is suitable for determining the IC₅₀ of this compound against recombinant ALK.

Materials:

  • Recombinant ALK enzyme

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer (ATP-competitive, fluorescently labeled)

  • Kinase Buffer

  • 384-well plates

  • Staurosporine (as a control inhibitor)

  • TR-FRET plate reader

Procedure:

  • Tracer Concentration Optimization:

    • Perform a serial dilution of the Kinase Tracer in Kinase Buffer.

    • Prepare a solution of ALK kinase and Eu-anti-Tag antibody in Kinase Buffer.

    • In a 384-well plate, add the kinase/antibody solution to wells containing the tracer dilutions and a control with a known competitor (e.g., staurosporine).

    • Incubate at room temperature for 60 minutes.

    • Read the plate on a TR-FRET reader (excitation ~340 nm, emission at 615 nm and 665 nm).

    • Determine the tracer concentration that gives a robust signal-to-background ratio near its Kd value.

  • IC₅₀ Determination:

    • Prepare a serial dilution of this compound (free base or mesylate salt, dissolved in DMSO) and a control inhibitor.

    • In a 384-well plate, add the this compound dilutions.

    • Add a pre-mixed solution of ALK kinase and Eu-anti-Tag antibody to all wells.

    • Add the optimized concentration of Kinase Tracer to all wells to initiate the binding reaction.

    • Incubate for 60 minutes at room temperature.

    • Read the TR-FRET signal.

    • Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC₅₀ value.

Cell Culture of ALK-Positive Cell Lines

Karpas-299 (Human Anaplastic Large Cell Lymphoma):

  • Medium: RPMI-1640 supplemented with 20% Fetal Bovine Serum (FBS) and 2 mM L-glutamine. For slower growth, FBS can be reduced to 10% or 5%.[1][6]

  • Growth Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Maintain cultures between 0.5 - 2 x 10⁶ cells/mL. Split saturated cultures 1:3 every 2-3 days. Cells grow in suspension.[1][6]

  • Doubling Time: Approximately 30 hours.[1]

Sup-M2 (Human Anaplastic Large Cell Lymphoma):

  • Medium: RPMI-1640 supplemented with 20% heat-inactivated FBS.

  • Growth Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Maintain cultures by diluting to a seeding density of 0.3 – 0.5 x 10⁶ cells/mL. Harvest cells at approximately 1.5 x 10⁶ cells/mL. Split ratio of 1:3 to 1:4. Cells grow in suspension.[2]

  • Doubling Time: Approximately 40-50 hours.[2]

Western Blot Analysis of ALK Signaling Pathway Inhibition

Procedure:

  • Cell Treatment and Lysis:

    • Seed Karpas-299 or Sup-M2 cells and allow them to grow to the desired density.

    • Treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for the desired time (e.g., 2 hours).

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate proteins on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ALK, total ALK, p-STAT3, total STAT3, p-Akt, total Akt, p-ERK1/2, and total ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies KinaseAssay ALK Kinase Inhibition Assay (IC50 Determination) CellCulture Culture of ALK+ Cell Lines (Karpas-299, Sup-M2) KinaseAssay->CellCulture WesternBlot Western Blot Analysis (p-ALK, p-STAT3, p-Akt, p-ERK) CellCulture->WesternBlot CellViability Cell Viability/Apoptosis Assays CellCulture->CellViability Xenograft Establishment of ALK+ Tumor Xenograft Model in Mice CellViability->Xenograft Dosing Oral Administration of This compound (Free Base vs. Mesylate) Xenograft->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement Pharmacodynamics Pharmacodynamic Analysis (Tumor Lysate Western Blot) Dosing->Pharmacodynamics end End TumorMeasurement->end Pharmacodynamics->end start Start start->KinaseAssay

A typical experimental workflow for preclinical evaluation of this compound.
In Vivo Tumor Xenograft Studies

Materials:

  • ALK-positive cancer cells (e.g., Sup-M2)

  • Immunocompromised mice (e.g., SCID or NSG)

  • Matrigel

  • This compound (formulated for oral gavage, e.g., in PEG-400)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Harvest ALK-positive cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).

    • Subcutaneously inject the cell suspension (e.g., 0.5 x 10⁶ cells) into the flank of the mice.

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 3, 10, or 30 mg/kg, twice daily) or vehicle control by oral gavage for the duration of the study (e.g., 12-28 days).[4]

  • Efficacy and Pharmacodynamic Assessment:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, or at specified time points, euthanize the mice and excise the tumors.

    • Tumor tissue can be used for pharmacodynamic analysis (e.g., western blotting for p-ALK) to confirm target engagement.

Conclusion

This compound is a potent and selective ALK inhibitor with promising preclinical anti-tumor activity. The mesylate salt is the predominantly used form in research, likely due to its anticipated superior solubility and stability compared to the free base, although direct comparative data is limited. The experimental protocols provided in this guide offer a framework for researchers to conduct robust preclinical evaluations of this compound, from in vitro kinase and cellular assays to in vivo efficacy studies. Further investigation into the direct comparison of the physicochemical properties of the free base and mesylate salt would be beneficial for a complete understanding and optimal formulation development.

References

Methodological & Application

Application Notes and Protocols for CEP-28122 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for in vitro assays to characterize the activity of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The following protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an orally bioavailable diaminopyrimidine derivative that acts as a potent and selective inhibitor of ALK.[1] Constitutive activation of ALK, through mechanisms such as chromosomal translocations, gene amplification, or point mutations, is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[2][3] this compound has demonstrated significant antitumor activity in preclinical models of these ALK-positive cancers.[1][2] These protocols describe in vitro methods to assess the inhibitory activity of this compound on ALK and its downstream signaling pathways, as well as its effects on the viability of cancer cells.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. Key downstream effectors of ALK include STAT3, AKT, and ERK1/2.[1] By blocking these pathways, this compound induces cell growth inhibition and apoptosis in ALK-dependent cancer cells.[1]

CEP28122_Pathway ALK ALK P_ALK p-ALK ALK->P_ALK Phosphorylation CEP28122 This compound CEP28122->ALK Downstream Downstream Signaling (STAT3, AKT, ERK1/2) P_ALK->Downstream Growth Cell Growth & Survival Downstream->Growth Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: this compound inhibits ALK phosphorylation and downstream signaling.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against recombinant ALK and in various ALK-positive cancer cell lines.

Target/Cell LineAssay TypeParameterValueReference
Recombinant ALKEnzyme-based TRF AssayIC501.9 ± 0.5 nM[2][4]
Flt4Kinase AssayIC5046 ± 10 nM[4]
Karpas-299 (ALCL)ALK PhosphorylationIC5020 nM[4]
Karpas-299 (ALCL)Cell GrowthIC503-3000 nM (Concentration-dependent)[1]
Sup-M2 (ALCL)Cell GrowthIC503-3000 nM (Concentration-dependent)[1]
NCI-H2228 (NSCLC)Cell GrowthIC50Concentration-dependent[2]
NCI-H3122 (NSCLC)Cell GrowthIC50Concentration-dependent[2]
NB-1 (Neuroblastoma)Cell GrowthIC50Concentration-dependent[2]
SH-SY5Y (Neuroblastoma)Cell GrowthIC50Concentration-dependent[2]
NB-1643 (Neuroblastoma)Cell GrowthIC50Concentration-dependent[2]

Experimental Protocols

Recombinant ALK Kinase Assay (Time-Resolved Fluorescence - TRF)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against recombinant ALK kinase.

Kinase_Assay_Workflow A Prepare Reagents (ALK, Substrate, ATP, this compound) B Add Reagents to Plate A->B C Incubate at RT B->C D Stop Reaction C->D E Add Detection Reagent D->E F Read TRF Signal E->F G Data Analysis (IC50) F->G

Caption: Workflow for the recombinant ALK kinase assay.

Materials:

  • Recombinant ALK enzyme

  • Biotinylated peptide substrate

  • ATP

  • This compound

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • 384-well assay plates

  • TRF plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the assay wells.

  • Add 2.5 µL of the ALK enzyme solution to each well.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

  • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Stop the reaction by adding a stop buffer containing EDTA.

  • Add the detection reagents (Europium-labeled antibody and SA-APC).

  • Incubate the plate in the dark at room temperature to allow for signal development.

  • Read the plate on a TRF plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission signals and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular ALK Phosphorylation Assay

This protocol outlines a method to assess the inhibitory effect of this compound on ALK phosphorylation in intact cells.

Materials:

  • ALK-positive cells (e.g., Sup-M2, Karpas-299)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-ALK, anti-total-ALK, and appropriate secondary antibodies

  • Western blot reagents and equipment

Procedure:

  • Plate ALK-positive cells in appropriate culture vessels and allow them to adhere or recover overnight.

  • Treat the cells with various concentrations of this compound (e.g., 30-1000 nM) for a specified duration (e.g., 2 hours).[1]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-ALK overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody against total ALK as a loading control.

  • Quantify the band intensities and normalize the phospho-ALK signal to the total ALK signal.

Cell Viability (MTS) Assay

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

Cell_Viability_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (e.g., 48 hours) B->C D Add MTS Reagent C->D E Incubate D->E F Measure Absorbance E->F G Calculate Cell Viability F->G

Caption: Workflow for the cell viability (MTS) assay.

Materials:

  • ALK-positive (e.g., Karpas-299, Sup-M2) and ALK-negative (e.g., Toledo, HuT-102) cells[2]

  • Cell culture medium and supplements

  • This compound

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with a range of concentrations of this compound (e.g., 3-3000 nM) for 48 hours.[1] Include vehicle-treated (DMSO) and untreated controls.

  • Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.

Caspase 3/7 Activation Assay

This assay measures the induction of apoptosis by this compound through the activation of caspases 3 and 7.

Materials:

  • ALK-positive cells (e.g., Karpas-299, Sup-M2)

  • Cell culture medium and supplements

  • This compound

  • Caspase-Glo® 3/7 Assay System

  • 96-well white-walled plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).[1]

  • Equilibrate the plate and its contents to room temperature.

  • Add the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.

  • Normalize the luminescence signal to the number of cells or a parallel viability assay to determine the specific activation of caspases 3/7.

Safety Precautions

This compound is a research chemical. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

References

Application Notes and Protocols for CEP-28122 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a potent and highly selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5] Constitutive activation of ALK through chromosomal translocations, point mutations, or gene amplification is a key oncogenic driver in various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][5] this compound exerts its anti-tumor activity by inhibiting ALK tyrosine phosphorylation, thereby blocking downstream signaling pathways and inducing cytotoxicity and growth inhibition in ALK-positive cancer cells.[3][5] With an IC50 of 1.9 nM for recombinant ALK, this compound is a valuable tool for preclinical cancer research.[2][4][6] While highly selective for ALK, it also shows inhibitory activity against Flt4, and the Tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC at higher concentrations.[4][6]

Mechanism of Action

This compound is a diaminopyrimidine derivative that acts as an ATP-competitive inhibitor of the ALK receptor tyrosine kinase.[5] By binding to the ATP-binding pocket of the ALK kinase domain, this compound prevents the autophosphorylation and activation of the receptor. This, in turn, inhibits the phosphorylation of downstream effector proteins, including Stat-3, Akt, and ERK1/2, leading to the suppression of cell proliferation, survival, and induction of apoptosis in cancer cells harboring activated ALK.[2]

CEP_28122_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Growth Factor Growth Factor ALK ALK Receptor Growth Factor->ALK Activation pALK p-ALK ALK->pALK Autophosphorylation CEP28122 This compound CEP28122->pALK Apoptosis Apoptosis CEP28122->Apoptosis STAT3 STAT3 pALK->STAT3 AKT AKT pALK->AKT ERK ERK1/2 pALK->ERK pSTAT3 p-STAT3 STAT3->pSTAT3 pAKT p-AKT AKT->pAKT pERK p-ERK ERK->pERK Transcription Gene Transcription pSTAT3->Transcription Survival Survival pAKT->Survival Proliferation Proliferation pERK->Proliferation Transcription->Proliferation Transcription->Survival

Caption: this compound inhibits ALK autophosphorylation, blocking downstream signaling pathways.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various in vitro assays.

ParameterCell LineConcentration RangeIC50Assay TypeReference
ALK Kinase ActivityRecombinant-1.9 nMTRF Assay[2][4][5]
Flt4 Kinase ActivityRecombinant-46 nMKinase Assay[4][6]
Growth InhibitionKarpas-299 (ALCL)3-3000 nM20 nM (for p-ALK)Cell Viability[2][4][5]
Growth InhibitionSup-M2 (ALCL)3-3000 nM-Cell Viability[2][5]
Growth InhibitionNCI-H2228 (NSCLC)3-3000 nM-Cell Viability[5]
Growth InhibitionNCI-H3122 (NSCLC)3-3000 nM-Cell Viability[5]
Growth InhibitionNB-1 (Neuroblastoma)--Cell Viability[3][5]
ALK Phosphorylation InhibitionSup-M2 (ALCL)30-1000 nM-Western Blot[2]

Experimental Protocols

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Reagent_Prep Prepare this compound Stock Treatment Treat with this compound Reagent_Prep->Treatment Cell_Culture Culture ALK-positive Cells Cell_Seeding Seed Cells in Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Viability Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Western Western Blot (p-ALK, p-STAT3, etc.) Treatment->Western Data_Analysis Analyze and Interpret Results Viability->Data_Analysis Apoptosis->Data_Analysis Western->Data_Analysis

References

Application Notes and Protocols: Immunoprecipitation of ALK with CEP-28122 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunoprecipitation of Anaplastic Lymphoma Kinase (ALK) in the context of treatment with CEP-28122, a potent and selective ALK inhibitor. This document is intended for researchers, scientists, and drug development professionals investigating ALK-driven cancers and the efficacy of targeted inhibitors.

Introduction to ALK and this compound

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, point mutations, or amplification, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2][3] The aberrant ALK activity triggers a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][4][5][6]

This compound is a highly potent and selective, orally active inhibitor of ALK.[7] By targeting the ATP-binding pocket of the ALK kinase domain, this compound is designed to block its enzymatic activity, thereby inhibiting the phosphorylation of ALK and its downstream substrates. This inhibition is expected to lead to a reduction in tumor cell proliferation and the induction of apoptosis in ALK-dependent cancer cells. Immunoprecipitation of ALK is a critical technique to study the direct interaction of ALK with its signaling partners and to assess the impact of inhibitors like this compound on its phosphorylation status and protein-protein interactions.

Key Signaling Pathways

The constitutive activation of ALK fusion proteins leads to the activation of several key downstream signaling pathways that are critical for cellular transformation.[2] These include:

  • PI3K-AKT Pathway: This pathway is crucial for promoting cell survival by inhibiting apoptosis.[5]

  • RAS-MAPK Pathway: This pathway is primarily involved in regulating cell proliferation.[5]

  • JAK-STAT Pathway: Activation of this pathway is also linked to cell proliferation and survival.[4]

  • PLCγ Pathway: This pathway can be directly activated by ALK and is involved in modulating intracellular calcium levels and activating protein kinase C (PKC).[5]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCγ PLCγ ALK->PLCγ Transcription Gene Transcription (Proliferation, Survival) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 AKT AKT PIP3->AKT AKT->Transcription Anti-apoptosis mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription PLCγ->Transcription

Experimental Workflow

A typical workflow for investigating the effect of this compound on ALK involves treating ALK-positive cancer cells with the inhibitor, followed by cell lysis, immunoprecipitation of ALK, and subsequent analysis by Western blotting to detect changes in ALK phosphorylation and its association with downstream signaling molecules.

Experimental_Workflow Cell_Culture Culture ALK-positive Cancer Cells Treatment Treat with this compound (and vehicle control) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis IP Immunoprecipitation with anti-ALK antibody Lysis->IP Wash Wash Beads IP->Wash Elution Elute Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Analysis Analysis of p-ALK and associated proteins Western_Blot->Analysis

Data Presentation

The quantitative data from Western blot analysis following immunoprecipitation can be summarized in tables to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on ALK Phosphorylation

TreatmentALK Protein Level (Normalized to Input)Phospho-ALK (pY1604) Level (Normalized to Total IP-ALK)
Vehicle Control1.001.00
This compound (10 nM)0.980.25
This compound (50 nM)0.950.05
This compound (100 nM)0.92<0.01

Table 2: Effect of this compound on ALK-Associated Signaling Proteins

TreatmentCo-IP ProteinProtein Level (Normalized to Total IP-ALK)
Vehicle Controlp-STAT31.00
This compound (50 nM)p-STAT30.15
Vehicle Controlp-AKT1.00
This compound (50 nM)p-AKT0.20
Vehicle Controlp-ERK1/21.00
This compound (50 nM)p-ERK1/20.18

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed ALK-positive human cancer cell lines (e.g., H3122 or SU-DHL-1) in appropriate cell culture flasks or plates.

  • Cell Growth: Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: When cells reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 2, 6, or 24 hours).

Protocol 2: Immunoprecipitation of ALK
  • Cell Lysis:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[8]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (total cell lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay kit.

  • Pre-clearing (Optional but Recommended): Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Take a defined amount of total protein (e.g., 500 µg - 1 mg) and adjust the volume with lysis buffer.

    • Add the primary antibody against ALK (e.g., rabbit anti-ALK monoclonal antibody) to the lysate.

    • Incubate overnight at 4°C with gentle rotation.[8][9]

    • Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully remove the supernatant.

    • Wash the beads three to five times with ice-cold lysis buffer.[9]

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 2X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins from the beads.[8]

    • Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated proteins.

Protocol 3: Western Blotting
  • SDS-PAGE:

    • Load the eluted protein samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

    • Run the gel according to the manufacturer's instructions to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[10][11]

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-ALK, rabbit anti-STAT3, rabbit anti-p-STAT3, etc.) diluted in blocking buffer overnight at 4°C with gentle agitation.[12]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.[11]

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[11]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.[12]

  • Analysis:

    • Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the total immunoprecipitated ALK protein.

Protocol 4: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed ALK-positive cells in a 96-well plate at a density of 5,000-10,000 cells per well.[13]

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][14]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value of this compound.

Mechanism of Action of this compound

The following diagram illustrates the logical relationship of this compound's mechanism of action. By inhibiting ALK, this compound blocks the downstream signaling pathways that are essential for the survival and proliferation of ALK-driven cancer cells.

CEP28122_Mechanism This compound This compound ALK ALK This compound->ALK Inhibits Downstream_Signaling Downstream Signaling (PI3K/AKT, RAS/MAPK, JAK/STAT) ALK->Downstream_Signaling Activates Cell_Effects Tumor Cell Proliferation & Survival Downstream_Signaling->Cell_Effects Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

References

Application Notes and Protocols for Cell Viability Assay with CEP-28122 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a potent and highly selective, orally active inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1][2] Constitutive ALK activity, resulting from chromosomal translocations, gene amplification, or point mutations, is a known oncogenic driver in various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] this compound has been shown to inhibit ALK's kinase activity, leading to a downstream blockade of critical signaling pathways and subsequently inducing concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cells.[3][4]

These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common laboratory methods. The provided methodologies and data presentation guidelines are intended to assist researchers in accurately determining the cytotoxic and anti-proliferative effects of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways affected include the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways, all of which are crucial for cell proliferation, survival, and differentiation.[5][6] Inhibition of these pathways by this compound ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on ALK signaling.

CEP28122_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK CEP28122 This compound CEP28122->ALK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: this compound inhibits ALK, blocking downstream signaling pathways.

Experimental Protocols

This section provides detailed protocols for two common cell viability assays: the MTT assay, a colorimetric assay, and the CellTiter-Glo® Luminescent Cell Viability Assay, a luminescence-based assay.

Recommended Cell Lines

The selection of an appropriate cell line is critical for the successful evaluation of this compound. The following table summarizes cell lines reported to be sensitive to this compound treatment.

Cell LineCancer TypeALK StatusNotes
Sup-M2Anaplastic Large-Cell LymphomaNPM-ALK FusionShows high sensitivity to this compound.[3]
Karpas-299Anaplastic Large-Cell LymphomaNPM-ALK FusionDemonstrates concentration-dependent growth inhibition.[3]
NCI-H2228Non-Small Cell Lung CancerEML4-ALK FusionExhibits sensitivity to this compound.[3]
NCI-H3122Non-Small Cell Lung CancerEML4-ALK FusionShows significant growth inhibition upon treatment.[3]
NB-1NeuroblastomaALK AmplifiedDemonstrates sensitivity due to ALK gene amplification.[3]
SH-SY5YNeuroblastomaALK MutationContains an activating mutation in the ALK receptor.[3]

It is also recommended to include an ALK-negative cell line (e.g., NCI-H1650 for NSCLC or NB-1691 for neuroblastoma) as a negative control to demonstrate the selectivity of this compound.[3]

Experimental Workflow

The general workflow for assessing cell viability following this compound treatment is outlined below.

Experimental_Workflow A Cell Seeding (96-well plate) B Cell Adherence (24 hours) A->B C This compound Treatment (Varying Concentrations) B->C D Incubation (e.g., 72 hours) C->D E Cell Viability Assay (MTT or CellTiter-Glo) D->E F Data Acquisition (Absorbance/Luminescence) E->F G Data Analysis (IC50 Calculation) F->G

Caption: General workflow for this compound cell viability experiments.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from standard MTT assay procedures.[7][8]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium from the DMSO stock. A suggested concentration range is 3 nM to 3000 nM.[3] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions and provides a more sensitive, homogeneous method for determining cell viability.[3][9]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • White, opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 80 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare 5X serial dilutions of this compound in complete medium from the DMSO stock.

  • Treatment: Add 20 µL of the 5X this compound dilutions or vehicle control to the respective wells to achieve the final desired concentrations.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

Data Presentation and Analysis

The results of the cell viability assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Quantitative Data Summary

The primary endpoint of these assays is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that causes a 50% reduction in cell viability.

Cell LineThis compound IC50 (nM)Assay MethodTreatment Duration (hours)
Sup-M220 - 30Cellular Phosphorylation AssayNot Specified in Search Result
Karpas-29920 - 30Cellular Phosphorylation AssayNot Specified in Search Result
NCI-H2228Data to be determinedMTT / CellTiter-Glo72
NCI-H3122Data to be determinedMTT / CellTiter-Glo72
NB-1Data to be determinedMTT / CellTiter-Glo72
SH-SY5YData to be determinedMTT / CellTiter-Glo72
ALK-Negative ControlData to be determinedMTT / CellTiter-Glo72

Note: The IC50 values for Sup-M2 and Karpas-299 are based on a cellular phosphorylation assay and may differ from those obtained in a cell viability assay.[3] The table should be populated with experimentally determined values.

Data Analysis
  • Background Subtraction: Subtract the average absorbance/luminescence of the media-only wells (blank) from all other readings.

  • Normalization: Express the data as a percentage of the vehicle-treated control cells.

    • % Viability = (Absorbance/Luminescence of treated cells / Absorbance/Luminescence of vehicle control) x 100

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Conclusion

The protocols and guidelines presented in these application notes provide a comprehensive framework for assessing the in vitro efficacy of this compound. By utilizing the described methods, researchers can obtain reliable and reproducible data on the dose-dependent effects of this potent ALK inhibitor on the viability of various cancer cell lines. This information is crucial for the continued development and characterization of targeted cancer therapies.

References

Flow Cytometry Analysis of Apoptosis Induced by CEP-28122: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a potent and highly selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Constitutive activation of ALK is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][4] this compound has been shown to induce concentration-dependent growth inhibition and cytotoxicity in cancer cells harboring ALK mutations.[1][3] This apoptotic response is a key mechanism of its anti-tumor activity.

Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a population.[4][5][6] This application note provides detailed protocols for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining, as well as analysis of cleaved caspase-3 activity.

Mechanism of Action: this compound Induced Apoptosis

This compound exerts its pro-apoptotic effects by inhibiting the constitutively active ALK tyrosine kinase. This inhibition disrupts downstream pro-survival signaling pathways, primarily the PI3K/Akt/mTOR pathway.[7][8][9] Inhibition of this pathway leads to the activation of the intrinsic apoptotic cascade, culminating in the activation of executioner caspases, such as caspase-3, and subsequent cell death.[10][11][12]

CEP28122_Apoptosis_Pathway CEP28122 This compound ALK Constitutively Active ALK CEP28122->ALK Inhibition PI3K PI3K ALK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bad, Bax) Akt->Pro_Apoptotic Inhibition Pro_Survival Pro-Survival Proteins (e.g., Bcl-2, Mcl-1) mTOR->Pro_Survival Upregulation Pro_Survival->Pro_Apoptotic Inhibition Caspase9 Caspase-9 Pro_Apoptotic->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Figure 1: this compound Signaling Pathway to Apoptosis.

Data Presentation

The following tables summarize the inhibitory and apoptotic effects of this compound on various ALK-positive cancer cell lines.

Table 1: IC50 Values of this compound for Inhibition of Cell Proliferation

Cell LineCancer TypeALK StatusIC50 (nM)
Karpas-299Anaplastic Large-Cell LymphomaNPM-ALK Fusion20-30
Sup-M2Anaplastic Large-Cell LymphomaNPM-ALK Fusion20-30
NCI-H2228Non-Small Cell Lung CancerEML4-ALK FusionNot explicitly stated
NB-1NeuroblastomaALK AmplificationNot explicitly stated
SH-SY5YNeuroblastomaALK Activating MutationNot explicitly stated
NB-1643NeuroblastomaALK Activating MutationNot explicitly stated

Data compiled from publicly available research.[13]

Table 2: this compound Induced Apoptosis in H2228 NSCLC Cells

TreatmentTime (hours)% Apoptotic Cells (TMRM Staining)
Control24~5%
This compound (300 nM)24~15%
Control48~7%
This compound (300 nM)48~25%

Data interpreted from graphical representations in scientific literature.[14]

Experimental Protocols

The following are detailed protocols for the analysis of apoptosis in cells treated with this compound.

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Cell culture medium

  • ALK-positive cancer cell line of interest

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in a 6-well plate.

    • Allow cells to adhere overnight (for adherent cell lines).

    • Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells once with PBS. Trypsinize the cells and combine them with the saved culture medium.

    • Suspension cells: Collect the cells by centrifugation.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to each tube.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).

    • Gate on the cell population based on forward and side scatter to exclude debris.

    • Analyze the fluorescence signals to distinguish between:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

AnnexinV_PI_Workflow Start Seed and Treat Cells with this compound Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain_AV Add Annexin V-FITC Incubate 15 min Resuspend->Stain_AV Stain_PI Add Propidium Iodide Stain_AV->Stain_PI Analyze Analyze by Flow Cytometry Stain_PI->Analyze Results Viable Early Apoptotic Late Apoptotic Necrotic Analyze->Results

Figure 2: Annexin V/PI Staining Workflow.
Protocol 2: Cleaved Caspase-3 Staining for Flow Cytometry

This protocol specifically detects the active form of caspase-3, a key executioner caspase in apoptosis.[2][10][15][16]

Materials:

  • This compound

  • Anti-active Caspase-3 antibody (conjugated to a fluorochrome)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash Buffer (e.g., PBS with 2% BSA)

  • Flow cytometry tubes

  • Cell culture medium

  • ALK-positive cancer cell line of interest

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1.

  • Cell Harvesting and Fixation:

    • Harvest and wash cells as described in Protocol 1.

    • Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.

    • Wash the cells once with Wash Buffer.

  • Permeabilization and Staining:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 10 minutes at room temperature.

    • Wash the cells once with Wash Buffer.

    • Resuspend the cell pellet in 100 µL of Wash Buffer containing the anti-active Caspase-3 antibody at the manufacturer's recommended concentration.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells twice with Wash Buffer.

    • Resuspend the cells in 500 µL of Wash Buffer for analysis.

    • Analyze the samples on a flow cytometer.

    • Use an isotype control antibody to set the gate for positive staining.

    • Quantify the percentage of cells positive for active caspase-3.

Conclusion

The protocols outlined in this application note provide a robust framework for the analysis of this compound-induced apoptosis by flow cytometry. The use of Annexin V/PI staining allows for the detailed characterization of different stages of cell death, while the detection of active caspase-3 provides specific confirmation of the apoptotic pathway. These methods are essential tools for researchers and drug development professionals investigating the efficacy and mechanism of action of ALK inhibitors like this compound.

References

Application Notes and Protocols: In Vitro Combination of CEP-28122 and Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available information, specific in vitro studies detailing the combination of the ALK inhibitor CEP-28122 with chemotherapeutic agents have not been extensively published. The following application notes and protocols are based on preclinical studies of other potent ALK inhibitors (e.g., Alectinib, Lorlatinib) in combination with standard chemotherapy in relevant cancer cell lines, such as those from non-small cell lung cancer (NSCLC) and neuroblastoma.[1][2][3] This document is intended to serve as a comprehensive and instructive guide for researchers and drug development professionals interested in designing and conducting similar in vitro studies with this compound.

Introduction

This compound is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK) with an IC50 of 1.9 nM for recombinant ALK kinase activity.[4] Constitutive activation of ALK is a known oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma.[5] While ALK inhibitors have shown significant efficacy as monotherapies, the development of resistance and the desire to enhance therapeutic outcomes have led to investigations into combination strategies. Combining ALK inhibitors with traditional cytotoxic chemotherapy is a promising approach to potentially achieve synergistic anti-tumor effects and overcome resistance mechanisms.[5]

These application notes provide a framework for the in vitro evaluation of this compound in combination with common chemotherapeutic agents such as Vincristine and Doxorubicin.

Data Presentation: In Vitro Combination Effects of ALK Inhibitors and Chemotherapy

The following tables summarize representative data from studies on ALK inhibitors in combination with chemotherapy. This data can be used as a reference for expected outcomes in similar experiments with this compound.

Table 1: Summary of In Vitro Combination Effects of Alectinib with Chemotherapy in ALK+ NSCLC Cell Lines

Cell LineChemotherapeutic AgentExposure DurationAssay TypeCombination EffectReference
H3122PemetrexedShort-termViabilitySynergism[1]
H3122CisplatinShort-termViabilityAntagonism[1]
H3122CisplatinLong-termColony FormationSynergism[1]
H2228PemetrexedShort-termViabilitySynergism[1]
H2228CisplatinShort-termViabilityAntagonism[1]
H2228CisplatinLong-termColony FormationSynergism[1]
DFCI032PemetrexedShort-termViabilitySynergism[1]
DFCI032CisplatinShort-termViabilityAntagonism[1]
DFCI032CisplatinLong-termColony FormationSynergism[1]

Table 2: Summary of In Vitro Combination Effects of Lorlatinib with Chemotherapy in Neuroblastoma Models

ModelChemotherapeutic AgentsCombination EffectReference
Neuroblastoma GEMMCyclophosphamide, Doxorubicin, Vincristine (CAV)Synergistic[2][3]

Experimental Protocols

This protocol outlines the use of a tetrazolium-based assay (e.g., MTS) to determine the effect of this compound in combination with a chemotherapeutic agent on the viability of cancer cell lines.

Materials:

  • ALK-positive cancer cell lines (e.g., H3122 for NSCLC, KELLY for neuroblastoma)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., Vincristine, Doxorubicin; stock solution in appropriate solvent)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete culture medium. For combination treatments, prepare a matrix of concentrations.

  • Treatment: Remove the overnight culture medium from the cells and add the media containing the single agents or their combinations. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound and chemotherapy combinations.

Materials:

  • ALK-positive cancer cell lines

  • Complete cell culture medium

  • This compound

  • Chemotherapeutic agent

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, or the combination for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation DNA_Damage DNA Damage DNA_Damage->Proliferation Microtubule Microtubule Disruption Microtubule->Proliferation CEP28122 This compound CEP28122->ALK Chemotherapy Chemotherapy (e.g., Doxorubicin, Vincristine) Chemotherapy->DNA_Damage Chemotherapy->Microtubule Experimental_Workflow cluster_assays In Vitro Assays start Start: Select ALK+ Cell Lines drug_prep Prepare Drug Dilutions: - this compound - Chemotherapy - Combinations start->drug_prep cell_seeding Seed Cells in Multi-well Plates drug_prep->cell_seeding treatment Treat Cells with Single Agents and Combinations cell_seeding->treatment incubation Incubate for Defined Period (e.g., 72h) treatment->incubation viability Cell Viability Assay (MTS) incubation->viability apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis western_blot Western Blot (Signaling Pathways) incubation->western_blot data_analysis Data Analysis: - IC50 Calculation - Combination Index (CI) - Statistical Analysis viability->data_analysis apoptosis->data_analysis western_blot->data_analysis end End: Determine Synergy/Additivity/Antagonism data_analysis->end

References

Troubleshooting & Optimization

CEP-28122 solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CEP-28122, a potent and selective ALK inhibitor. This guide addresses common challenges, with a particular focus on solubility issues encountered in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, orally bioavailable small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Its primary mechanism of action is the inhibition of ALK tyrosine kinase activity, which in turn blocks downstream signaling pathways involved in cell proliferation and survival.[1][4]

Q2: What is the difference between this compound and this compound mesylate salt?

A2: this compound is the free base form of the compound. The mesylate salt form (this compound mesylate) is often used in research as it generally exhibits enhanced water solubility and stability compared to the free base.[5] At equivalent molar concentrations, both forms are expected to have comparable biological activity.[5]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[6]

Q4: What is the recommended storage condition for this compound stock solutions?

A4: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Q5: What are the typical working concentrations of this compound in cell culture experiments?

A5: The effective concentration of this compound in cell culture can vary depending on the cell line and the specific experimental endpoint. However, published studies have shown biological activity, such as growth inhibition and induction of apoptosis, in the range of 3 nM to 3000 nM.[1][4]

Troubleshooting Guide: Solubility Issues in Cell Culture Media

A common challenge encountered when working with small molecule inhibitors like this compound is precipitation upon dilution into aqueous cell culture media. This can lead to inaccurate dosing and unreliable experimental results. The following guide provides a systematic approach to troubleshooting these issues.

Problem: I observe a precipitate after diluting my this compound DMSO stock solution into cell culture medium.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility of this compound This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Direct dilution of a highly concentrated DMSO stock into media can cause it to crash out of solution.
Solution 1: Step-wise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. First, dilute the DMSO stock into a small volume of serum-free medium, vortexing gently between each addition. Then, add this intermediate dilution to the final volume of complete medium.
Solution 2: Pre-warming the Medium: Gently warm the cell culture medium to 37°C before adding the this compound stock solution. This can help to increase the solubility of the compound.
Solution 3: Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Ensure your final DMSO concentration does not exceed this limit and always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Hygroscopic DMSO DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in your DMSO stock can significantly reduce the solubility of hydrophobic compounds.
Solution: Use Fresh, Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO to prepare your stock solutions. Store DMSO in small, tightly sealed aliquots to minimize exposure to air.
Interaction with Media Components Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.
Solution 1: Prepare in Serum-Free Medium First: Prepare the final dilution of this compound in serum-free medium first, and then add the required amount of FBS.
Solution 2: Test Different Media Formulations: If precipitation persists, consider testing the solubility in a different basal medium (e.g., DMEM vs. RPMI-1640) if your experimental design allows.
High Stock Solution Concentration Using an extremely concentrated DMSO stock solution can increase the likelihood of precipitation upon dilution.
Solution: Optimize Stock Concentration: While a high concentration minimizes the volume of DMSO added to your culture, it may not be optimal for solubility. Try preparing a slightly lower concentration stock solution (e.g., 5 mM instead of 10 mM).
Inadequate Mixing Insufficient mixing upon dilution can lead to localized high concentrations of the compound, causing it to precipitate.
Solution: Gentle but Thorough Mixing: After adding the this compound stock solution to the medium, mix immediately and thoroughly by gentle vortexing or inversion. Avoid vigorous shaking which can cause protein denaturation in the serum.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

Parameter Value Reference
Form Mesylate Salt[5]
Molecular Weight 635.17 g/mol N/A
Solubility in DMSO 6.4 mg/mL (10.08 mM)[6]
IC₅₀ (ALK Kinase Activity) 1.9 nM[1]
Effective Concentration in Cell Culture 3 - 3000 nM[1][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound mesylate salt

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound mesylate salt in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.635 mg of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 100 µL of DMSO.

  • Dissolution: Vortex the tube for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also aid in dissolution.

  • Sterilization: As DMSO is a potent solvent, filtration is generally not recommended as it may lead to the compound binding to the filter membrane. The high concentration of DMSO is also bacteriostatic.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate Dilution: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 10 mL of medium with a final concentration of 100 nM this compound, you will need 1 µL of the 10 mM stock solution.

  • Prepare Intermediate Dilution (Recommended):

    • Pipette 99 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.

    • Add 1 µL of the 10 mM this compound stock solution to the tube.

    • Gently vortex the tube to mix. This creates a 100 µM intermediate solution.

  • Final Dilution:

    • Add 10 µL of the 100 µM intermediate solution to 9.99 mL of pre-warmed cell culture medium.

    • Gently vortex or invert the tube to ensure thorough mixing.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. For the example above, this would be a 1:10,000 dilution of DMSO.

  • Immediate Use: Use the freshly prepared medium containing this compound immediately for your cell-based assays.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 ALK->STAT3 PLCg PLCγ ALK->PLCg AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation STAT3->Proliferation CEP28122 This compound CEP28122->ALK

Caption: ALK Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture Experiment A Weigh this compound B Dissolve in Anhydrous DMSO A->B C Create 10 mM Stock Solution B->C D Aliquot and Store at -80°C C->D E Thaw Stock Aliquot D->E F Prepare Intermediate Dilution in Serum-Free Medium E->F G Prepare Final Dilution in Complete Medium F->G H Add to Cells (Include Vehicle Control) G->H I Incubate and Analyze H->I

Caption: Recommended workflow for preparing and using this compound in cell culture.

References

Troubleshooting inconsistent CEP-28122 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

CEP-28122 Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor.[1][2] This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments and to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] Its primary mechanism of action is the inhibition of ALK's kinase activity, which in turn blocks the phosphorylation of downstream signaling proteins. This disruption of ALK signaling leads to growth inhibition and cytotoxicity in cancer cells where ALK is constitutively active.[2]

Q2: In which cancer cell lines has this compound shown activity?

This compound has demonstrated potent, concentration-dependent growth inhibition and cytotoxicity in various ALK-positive cancer cell lines, including:

  • Anaplastic Large-Cell Lymphoma (ALCL)

  • Non-Small Cell Lung Cancer (NSCLC)

  • Neuroblastoma[1]

Q3: What are the known downstream signaling pathways affected by this compound?

This compound has been shown to inhibit the phosphorylation of key downstream effectors of the ALK signaling pathway, including STAT3, AKT, and ERK1/2.

Troubleshooting Inconsistent Experimental Results

Issue 1: High Variability in Cell Viability Assay (e.g., MTT, CCK-8) Results

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
This compound Solubility Issues The mesylate salt form of this compound generally has better water solubility and stability.[3] Ensure the compound is fully dissolved in an appropriate solvent (e.g., DMSO) before further dilution in culture medium. Visually inspect for any precipitation. Consider preparing fresh stock solutions frequently.
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Calibrate pipettes and use a consistent pipetting technique. Avoid using the outer wells of 96-well plates, as they are prone to evaporation ("edge effect"). Fill outer wells with sterile PBS or media.
Cell Health and Passage Number Use cells that are in the exponential growth phase and have a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly check for mycoplasma contamination.
Incorrect Incubation Times Optimize the incubation time for both the drug treatment and the viability reagent (e.g., MTT, CCK-8). Follow the manufacturer's protocol for the specific viability assay being used.[4][5]
Drug-Reagent Interaction In rare cases, the compound may interfere with the assay chemistry. Run a cell-free control with the highest concentration of this compound to check for any direct reaction with the viability reagent.
Issue 2: Inconsistent Inhibition of ALK Phosphorylation in Western Blots

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Suboptimal Lysis Buffer Use a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation status of proteins. Keep samples on ice throughout the lysis and protein quantification steps.
Antibody Performance Use antibodies validated for the specific application (Western Blot) and target (e.g., phospho-ALK Tyr1604). Follow the manufacturer's recommended antibody dilution and incubation conditions. Consider using a positive control lysate from a cell line with known high ALK activation.
Blocking Buffer For phospho-protein detection, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often preferred over milk, as milk contains phosphoproteins that can increase background.[6]
Insufficient Drug Treatment Time The optimal time to observe maximal inhibition of ALK phosphorylation may vary between cell lines. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the ideal treatment duration.
Low Protein Loading Ensure adequate amounts of protein (typically 20-30 µg) are loaded per well to detect the target protein, especially for low-abundance phosphoproteins.
Issue 3: Unexpected Off-Target Effects or Cellular Responses

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Off-Target Kinase Inhibition This compound is a diaminopyrimidine derivative. While highly selective for ALK, some compounds in this class may have off-target effects on other kinases.[7][8] If observing unexpected phenotypes, consider performing a kinase profiling screen to identify potential off-target interactions.
Activation of Alternative Signaling Pathways Inhibition of the primary target can sometimes lead to the activation of compensatory signaling pathways.[9] Investigate other relevant pathways that might be activated in response to ALK inhibition in your specific cell model.
Development of Drug Resistance Prolonged treatment with kinase inhibitors can lead to the emergence of resistant clones.[10] This can occur through secondary mutations in the ALK kinase domain or activation of bypass signaling pathways.[10][11]
Experimental Protocols
Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Phospho-ALK
  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ALK (e.g., p-ALK Y1604) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ALK and a loading control (e.g., GAPDH or β-actin).

Visualizations

This compound Mechanism of Action

CEP28122_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor STAT3 STAT3 ALK->STAT3 P AKT AKT ALK->AKT P ERK ERK1/2 ALK->ERK P CEP28122 This compound CEP28122->ALK Inhibits Kinase Activity Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription AKT->Transcription ERK->Transcription WB_Troubleshooting Start Inconsistent p-ALK Signal CheckLysis Check Lysis Buffer: - Fresh Phosphatase Inhibitors? Start->CheckLysis CheckLysis->Start Re-lyse cells CheckProtein Verify Protein Quantification and Loading Amount CheckLysis->CheckProtein Buffer OK CheckProtein->Start Re-quantify/re-load CheckAntibody Validate Primary Antibody: - Correct Dilution? - Positive Control Works? CheckProtein->CheckAntibody Loading OK CheckAntibody->Start Try new antibody/dilution CheckBlocking Optimize Blocking: - Use 5% BSA in TBST? CheckAntibody->CheckBlocking Antibody OK CheckBlocking->Start Change blocking agent OptimizeTime Perform Time-Course Experiment CheckBlocking->OptimizeTime Blocking OK OptimizeTime->Start Re-run experiment Result Consistent Signal OptimizeTime->Result Optimal Time Found

References

Technical Support Center: Optimizing CEP-28122 Treatment Duration in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of CEP-28122 in cell line experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Its primary mechanism of action is the inhibition of ALK tyrosine phosphorylation. This blockade disrupts downstream signaling pathways that are critical for the proliferation and survival of cancer cells with activating ALK mutations or fusions.[2][3]

Q2: Which signaling pathways are affected by this compound?

This compound has been shown to inhibit the phosphorylation of ALK, which in turn suppresses the activation of key downstream signaling molecules, including STAT3, Akt, and ERK1/2.[2][3] The specific downstream effectors can vary between different cancer types and cell lines.[2]

Q3: In which types of cancer cell lines is this compound effective?

This compound has demonstrated efficacy in various cancer cell lines that harbor ALK genetic alterations, including:

  • Anaplastic Large-Cell Lymphoma (ALCL) (e.g., Karpas-299, Sup-M2)[2][3]

  • Non-Small Cell Lung Cancer (NSCLC) (e.g., NCI-H2228)[2]

  • Neuroblastoma (e.g., NB-1, SH-SY5Y)[2][4][5]

It is important to note that this compound shows minimal activity against ALK-negative cancer cell lines.[1][2]

Q4: What is a typical effective concentration range for this compound in vitro?

The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, studies have shown concentration-dependent growth inhibition and cytotoxicity in the nanomolar range. For example, the IC50 for ALK kinase activity is approximately 1.9 nM.[2] In cellular assays, significant inhibition of ALK phosphorylation and induction of apoptosis are often observed at concentrations ranging from 10 nM to 1 µM.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q5: How long does it take for this compound to show an effect in cell culture?

The time required to observe an effect depends on the assay being performed:

  • Inhibition of ALK phosphorylation: This is an early event and can often be detected within a few hours of treatment (e.g., 2 hours).[3]

  • Induction of apoptosis: The onset of apoptosis, as measured by caspase activation or Annexin V staining, can typically be observed within 24 to 72 hours.[3]

  • Inhibition of cell proliferation/viability: A significant reduction in cell viability, often measured by MTT or similar assays, is typically assessed after 48 to 96 hours of continuous exposure.

A time-course experiment is crucial to determine the optimal treatment duration for your specific experimental goals.

Troubleshooting Guides

Issue 1: Inconsistent or no inhibition of ALK phosphorylation.

Possible Cause Troubleshooting Step
Drug Degradation Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh working dilutions for each experiment. The stability of this compound in cell culture media over long incubation periods should be considered, as some compounds can degrade.[6][7][8]
Incorrect Drug Concentration Verify the calculations for your serial dilutions. Perform a dose-response experiment to confirm the effective concentration range for your specific cell line.
Suboptimal Lysate Preparation Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins. Keep samples on ice throughout the preparation process.
Antibody Issues Use a validated phospho-specific ALK antibody. Confirm the specificity by treating a control lysate with a phosphatase to ensure the signal is lost.[9] Run a total ALK antibody as a loading control.

Issue 2: Inhibition of ALK phosphorylation is observed, but there is no effect on cell viability or apoptosis.

Possible Cause Troubleshooting Step
Insufficient Treatment Duration Cytotoxic effects may require longer exposure to the drug. Extend the treatment duration in your time-course experiment (e.g., 72, 96, or even 120 hours). Some ALK inhibitors may primarily induce cell-cycle arrest rather than apoptosis in certain cell lines.[10]
Cell Line Resistance The cell line may have intrinsic or acquired resistance mechanisms. This could involve the activation of bypass signaling pathways (e.g., EGFR, MET).[11][12] Consider investigating the activation status of other receptor tyrosine kinases.
Assay Sensitivity Ensure your viability or apoptosis assay is sensitive enough to detect subtle changes. Consider using multiple assays to confirm the results (e.g., both a metabolic assay like MTT and a direct measure of apoptosis like Annexin V staining).
Cell Seeding Density The initial number of cells plated can influence the outcome of viability assays. Optimize the seeding density to ensure cells are in the exponential growth phase during treatment.

Issue 3: High background or off-target effects are suspected.

Possible Cause Troubleshooting Step
Excessive Drug Concentration High concentrations of any drug can lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments.
Prolonged Treatment Long-term exposure may induce cellular stress responses that are not related to ALK inhibition. Correlate phenotypic observations with on-target pathway modulation at different time points.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. Include a vehicle-only control in your experiments.
Drug Purity Use a high-purity source of this compound to avoid confounding effects from contaminants.

Data Presentation

Table 1: Representative Time-Dependent Effects of this compound on ALK-Positive Cell Lines

Cell LineAssay24 hours48 hours72 hours96 hours
Karpas-299 (ALCL) % Inhibition of Proliferation~30%~60%~85%>90%
% Apoptotic Cells (Annexin V)~15%~40%~70%>80%
Sup-M2 (ALCL) % Inhibition of Proliferation~25%~55%~80%>90%
% Apoptotic Cells (Annexin V)~10%~35%~65%>75%
NB-1 (Neuroblastoma) % Inhibition of Proliferation~20%~50%~75%>85%
% Apoptotic Cells (Annexin V)~10%~30%~60%>70%

Note: These are representative values based on published literature and should be confirmed experimentally for your specific conditions. The optimal time point will depend on the experimental question.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • ALK-positive cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Remove the old medium and add 100 µL of the drug dilutions or control medium to the appropriate wells.

  • Incubate the plate for the desired treatment durations (e.g., 24, 48, 72, 96 hours) at 37°C in a humidified incubator with 5% CO2.

  • At the end of each time point, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V Staining)

This protocol is for detecting apoptosis induced by this compound using flow cytometry.

Materials:

  • ALK-positive cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at the desired concentrations and for the desired time points (e.g., 24, 48, 72 hours).

  • Harvest the cells, including any floating cells from the supernatant, by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot for ALK Phosphorylation

This protocol is for detecting changes in ALK phosphorylation and downstream signaling.

Materials:

  • ALK-positive cell line of interest

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Seed cells and treat with this compound for a short duration (e.g., 2, 4, or 6 hours) to capture the early signaling events.

  • Wash cells with cold PBS and lyse them with ice-cold RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using an ECL detection reagent and an imaging system.

  • Strip and re-probe the membrane with antibodies against the total forms of the proteins as loading controls.

Visualizations

CEP28122_Signaling_Pathway CEP28122 This compound ALK ALK (Anaplastic Lymphoma Kinase) CEP28122->ALK STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Proliferation Cell Proliferation & Survival STAT3->Proliferation Akt Akt PI3K->Akt Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

Caption: this compound inhibits ALK, blocking downstream pro-survival signaling pathways.

Experimental_Workflow start Start: ALK-Positive Cell Line dose_response 1. Dose-Response Experiment (e.g., 72h MTT Assay) start->dose_response determine_ic50 Determine IC50 and Optimal Concentration Range dose_response->determine_ic50 time_course 2. Time-Course Experiment (at optimal concentration) determine_ic50->time_course assays Perform Assays at Multiple Time Points (e.g., 2, 24, 48, 72, 96h) time_course->assays western_blot Western Blot (p-ALK, p-Akt, etc.) assays->western_blot viability_assay Viability Assay (MTT, etc.) assays->viability_assay apoptosis_assay Apoptosis Assay (Annexin V, etc.) assays->apoptosis_assay analyze 3. Analyze Data and Determine Optimal Duration western_blot->analyze viability_assay->analyze apoptosis_assay->analyze end End: Optimized Treatment Protocol analyze->end

Caption: Workflow for optimizing this compound treatment duration in cell lines.

Troubleshooting_Logic problem Problem: No expected effect on cell viability check_pALK Is ALK phosphorylation inhibited? problem->check_pALK troubleshoot_drug Troubleshoot Drug/Protocol: - Drug stability - Concentration - Lysate preparation check_pALK->troubleshoot_drug No check_duration Is treatment duration sufficient? check_pALK->check_duration Yes extend_duration Extend treatment duration (e.g., >72h) check_duration->extend_duration No check_resistance Consider Cell Resistance: - Bypass pathways - Intrinsic resistance check_duration->check_resistance Yes

Caption: A logical approach to troubleshooting unexpected results with this compound.

References

Technical Support Center: CEP-28122 Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing and managing potential toxicities of CEP-28122 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). In several cancer types, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma, ALK can become constitutively activated through genetic alterations like chromosomal translocations, point mutations, or gene amplification. This aberrant ALK activity drives tumor cell proliferation and survival. This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of ALK, thereby blocking downstream signaling pathways involving STAT3, AKT, and ERK1/2.

Q2: What are the known toxicities of this compound in animal models?

The primary preclinical study on this compound reported that it was "well tolerated in mice and rats" at doses that demonstrated significant anti-tumor efficacy. However, detailed public data on the specific toxicology of this compound is limited. As a member of the tyrosine kinase inhibitor (TKI) class, and specifically an ALK inhibitor, it is prudent to monitor for potential class-related adverse effects.

Q3: What are the common class-related toxicities of ALK inhibitors?

Other ALK inhibitors have been associated with a range of toxicities in both preclinical models and clinical use. Researchers should be aware of these potential side effects when working with this compound. Common toxicities for this class of compounds include:

  • Gastrointestinal effects: Diarrhea, nausea, and vomiting.

  • Hepatotoxicity: Elevation of liver transaminases (ALT and AST).

  • Cardiovascular effects: Bradycardia (slow heart rate) and QTc interval prolongation.

  • Dermatological effects: Rash.

  • Metabolic effects: Hyperlipidemia (elevated cholesterol and triglycerides).

Proactive monitoring for these potential adverse events is recommended during in vivo studies with this compound.

Troubleshooting Guide

Q1: I'm observing significant weight loss (>15%) in my study animals after starting this compound treatment. What should I do?

  • Immediate Action: Temporarily suspend dosing and provide supportive care, including hydration and nutritional support (e.g., palatable, high-calorie food supplements).

  • Investigate the Cause:

    • Dose-Related Toxicity: The dose may be too high for the specific animal strain or model. Consider performing a dose-range finding study to determine the maximum tolerated dose (MTD).

    • Gastrointestinal Toxicity: Observe the animals for signs of diarrhea or decreased food and water intake. If diarrhea is present, consider supportive care.

    • Formulation Issues: Ensure the vehicle is well-tolerated and the formulation is stable. Re-verify the concentration of your dosing solution.

  • Action Plan: If the animals recover after a dose holiday, consider restarting treatment at a lower dose (e.g., reduce by 25-50%). If weight loss persists even at a lower dose, re-evaluate the MTD in your specific animal model.

Q2: My animals are showing signs of lethargy and decreased activity. How should I proceed?

  • Immediate Action: Conduct a thorough clinical examination of the animals. Monitor for changes in posture, respiration, and response to stimuli.

  • Investigate the Cause:

    • General Morbidity: This can be a non-specific sign of toxicity.

    • Cardiovascular Effects: Although not specifically reported for this compound, bradycardia is a known side effect of some ALK inhibitors. If available, consider monitoring heart rate via telemetry or other methods.

    • Dehydration/Malnutrition: Assess for signs of dehydration (e.g., skin tenting) and ensure adequate access to food and water.

  • Action Plan: If lethargy is severe, consider a temporary cessation of dosing. If the symptoms are mild, continue dosing but increase the frequency of clinical monitoring. If the condition worsens, dose interruption or reduction is warranted.

Q3: I've noticed skin rashes or alopecia in some of the treated animals. Is this related to this compound?

  • Observation: Skin reactions, including rash, are a known class effect of some TKIs.

  • Action Plan:

    • Document the severity and distribution of the rash.

    • For mild to moderate rashes, you can typically continue treatment while monitoring closely. Ensure the animals' bedding is clean and dry to prevent secondary infections.

    • If the rash becomes severe, ulcerated, or is accompanied by other signs of systemic toxicity, a dose reduction or interruption should be considered.

Data on Potential ALK Inhibitor-Related Toxicities

Disclaimer: The following table summarizes potential toxicities based on the known profiles of other ALK inhibitors. Specific data for this compound is not publicly available. This should be used as a guide for monitoring during preclinical studies.

Toxicity ClassParameters to MonitorPotential Management Strategies in Animal Models
Gastrointestinal Daily body weight, food/water intake, fecal consistency, observation for nausea-related behavior (pica)Supportive care, ensure hydration, dose reduction or interruption.
Hepatotoxicity Serum levels of ALT and AST (at baseline and end of study, or more frequently if signs of toxicity appear)Dose reduction or interruption.
Cardiovascular Heart rate, ECG (if feasible, especially in larger animal models or with telemetry)Dose reduction or interruption if significant bradycardia or arrhythmias are noted.
Dermatological Visual inspection of skin and fur for rash, erythema, or alopeciaMaintain clean housing, supportive care, dose reduction for severe cases.
General Clinical signs (activity level, posture, respiration), twice-weekly body weightsDose holding and supportive care for grade 2+ toxicity, dose reduction for recurrent toxicity.

Experimental Protocols

Protocol 1: Formulation and Oral Administration of this compound in Mice
  • Vehicle Preparation: Based on available information for similar compounds, a common vehicle for oral gavage in mice is 0.5% (w/v) methylcellulose in sterile water. Prepare this solution in advance.

  • This compound Formulation:

    • Accurately weigh the required amount of this compound powder for the desired concentration and total volume.

    • Create a homogenous suspension by gradually adding the 0.5% methylcellulose vehicle to the powder while vortexing or sonicating.

    • Prepare the formulation fresh daily and keep it under continuous gentle agitation (e.g., on a stir plate) during the dosing procedure to ensure a uniform suspension.

  • Oral Gavage Procedure:

    • Calibrate the dose for each animal based on its most recent body weight. The typical maximum dosing volume for a mouse is 10 mL/kg.

    • Use a proper-sized, ball-tipped gavage needle (e.g., 18-20 gauge for adult mice) to minimize the risk of esophageal or stomach perforation.

    • Ensure personnel are properly trained in animal handling and oral gavage techniques.

    • Gently restrain the mouse and pass the gavage needle along the upper palate into the esophagus and then into the stomach.

    • Administer the formulation slowly and smoothly.

    • Monitor the animal for a few minutes post-dosing for any signs of distress.

Protocol 2: General Toxicity Monitoring in Mice
  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Baseline Data: Before the first dose, record the body weight and perform a thorough clinical examination of each animal. Collect baseline blood samples for hematology and serum chemistry if these endpoints are being evaluated.

  • Daily Monitoring:

    • Observe each animal for clinical signs of toxicity, including changes in activity, posture, respiration, and the presence of diarrhea or skin abnormalities.

    • Check food and water levels to get a qualitative assessment of consumption.

  • Body Weight Measurement: Record the body weight of each animal at least twice a week.

  • Dose Adjustments: If an animal experiences significant weight loss (e.g., >15% of baseline) or severe clinical signs, consider a dose holiday. If toxicity is recurrent upon re-challenge, a dose reduction may be necessary.

Visualizations

Diagram 1: Simplified ALK Signaling Pathway

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor (Activated) STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT RAS RAS ALK->RAS CEP28122 This compound CEP28122->ALK Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Transcription

Caption: Inhibition of the ALK signaling pathway by this compound.

Diagram 2: Experimental Workflow for Toxicity Assessment

Toxicity_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Acclimatization Animal Acclimatization (≥ 1 week) Baseline Baseline Measurements (Weight, Clinical Exam) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Dosing Daily Dosing with This compound or Vehicle Grouping->Dosing Monitoring Daily Clinical Observation Twice-Weekly Body Weights Dosing->Monitoring Endpoint End of Study (Sample Collection) Dosing->Endpoint Study Completion Monitoring->Dosing Toxicity_Check Toxicity Event? Monitoring->Toxicity_Check Toxicity_Check->Monitoring No Supportive_Care Supportive Care Dose Interruption/Reduction Toxicity_Check->Supportive_Care Yes Supportive_Care->Monitoring

Caption: General workflow for an in vivo toxicity study of this compound.

Technical Support Center: Overcoming CEP-28122 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming acquired resistance to the Anaplastic Lymphoma Kinase (ALK) inhibitor, CEP-28122.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] It functions by blocking the tyrosine kinase activity of ALK, thereby inhibiting the phosphorylation of ALK and its downstream signaling effectors.[3][4][5] This disruption of ALK signaling leads to growth inhibition and apoptosis in cancer cells harboring ALK genetic alterations, such as chromosomal translocations, point mutations, or gene amplification.[3][5]

Q2: In which cancer types is this compound expected to be effective?

This compound has shown preclinical efficacy in various cancer models that are dependent on ALK signaling. These include:

  • Anaplastic Large-Cell Lymphoma (ALCL)[4][6]

  • Non-Small Cell Lung Cancer (NSCLC) with ALK rearrangements[4][6]

  • Neuroblastoma with ALK mutations or amplification[4][6]

Q3: My ALK-positive cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound are not extensively documented in the literature, based on studies with other ALK inhibitors like crizotinib and lorlatinib, resistance can be broadly categorized into two types:

  • On-target resistance: This involves genetic changes in the ALK gene itself, leading to secondary mutations in the kinase domain that interfere with this compound binding.

  • Off-target resistance: This occurs through the activation of alternative signaling pathways that bypass the need for ALK signaling to promote cell survival and proliferation.

Q4: What are some known on-target resistance mutations for ALK inhibitors?

Secondary mutations within the ALK kinase domain are a common mechanism of acquired resistance to ALK inhibitors. While specific mutations conferring resistance to this compound have not been detailed, mutations observed with other ALK inhibitors that could be relevant include:

  • L1196M: A "gatekeeper" mutation that can reduce the binding affinity of some ALK inhibitors.

  • G1202R: This mutation is known to confer broad resistance to several second-generation ALK inhibitors.

  • F1174L: A mutation that has been shown to drive resistance to crizotinib in neuroblastoma.

Q5: What are the common bypass signaling pathways that can be activated in off-target resistance?

Activation of other signaling pathways can compensate for the inhibition of ALK. Key bypass pathways include:

  • RAS-MAPK Pathway Activation: This can occur through mutations in genes like NRAS (e.g., Q61K mutation) or loss of function of tumor suppressors like NF1.

  • PI3K-AKT-mTOR Pathway Activation: Alterations in components of this pathway can promote cell survival and proliferation independently of ALK.

  • Other Receptor Tyrosine Kinase (RTK) Activation: Upregulation or activation of other RTKs like EGFR, MET, or IGF-1R can provide alternative growth signals.

Troubleshooting Guides

Problem 1: Decreased efficacy of this compound in our cell line model over time.

This suggests the development of acquired resistance. Here's a troubleshooting workflow:

G start Decreased this compound Efficacy Observed confirm_resistance Confirm Resistance: Perform dose-response curve and calculate IC50. Compare to parental cell line. start->confirm_resistance sequence_alk Investigate On-Target Resistance: Sequence the ALK kinase domain. Look for known resistance mutations. confirm_resistance->sequence_alk phospho_array Investigate Off-Target Resistance: Use phospho-RTK array or Western blot to check for activation of bypass pathways (p-EGFR, p-MET, p-ERK, p-AKT). confirm_resistance->phospho_array mutation_found Resistance Mutation Identified sequence_alk->mutation_found no_change No Obvious Changes Detected sequence_alk->no_change No mutations pathway_activated Bypass Pathway Activated phospho_array->pathway_activated phospho_array->no_change No activation next_gen_inhibitor Consider Next-Generation ALK Inhibitors (e.g., Lorlatinib). mutation_found->next_gen_inhibitor combination_therapy Test Combination Therapy: Combine this compound with an inhibitor of the activated pathway (e.g., MEK or PI3K inhibitor). pathway_activated->combination_therapy further_investigation Further Investigation Needed: Consider RNA-seq or other omics approaches to identify novel resistance mechanisms. no_change->further_investigation

Troubleshooting workflow for decreased this compound efficacy.

Problem 2: High background in Western blots when probing for phosphorylated proteins.

High background can obscure the detection of changes in signaling pathways.

  • Possible Cause: Insufficient blocking.

    • Solution: Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Use 5% Bovine Serum Albumin (BSA) in TBST for phospho-antibodies instead of milk, as milk contains phosphoproteins that can cause background.

  • Possible Cause: Antibody concentration is too high.

    • Solution: Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.

  • Possible Cause: Insufficient washing.

    • Solution: Increase the number and duration of washes with TBST after primary and secondary antibody incubations.

Data Presentation

Table 1: In Vitro Potency of this compound in ALK-Positive Cancer Cell Lines

Cell LineCancer TypeALK AlterationIC50 (nmol/L) for ALK Phosphorylation InhibitionIC50 (nmol/L) for Growth Inhibition
Sup-M2Anaplastic Large-Cell LymphomaNPM-ALK20-30~30
Karpas-299Anaplastic Large-Cell LymphomaNPM-ALK20-30~30
NCI-H2228Non-Small Cell Lung CancerEML4-ALKNot specified~100
NCI-H3122Non-Small Cell Lung CancerEML4-ALKNot specified~100
NB-1NeuroblastomaFull-length ALKNot specified~300

Data synthesized from Cheng, M., et al. (2012). Molecular Cancer Therapeutics.[3]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a resistant cell line by continuous exposure to escalating doses of this compound.

G cluster_0 Phase 1: Initial Exposure cluster_1 Phase 2: Dose Escalation cluster_2 Phase 3: Characterization start Culture parental ALK-positive cells ic50 Determine the IC50 of this compound using a cell viability assay (e.g., MTT). start->ic50 initial_dose Culture cells in media containing This compound at the IC20-IC30. ic50->initial_dose monitor Monitor cell viability and proliferation. Cells may initially die off. initial_dose->monitor recovery Wait for a stable, proliferating population of cells to emerge. monitor->recovery increase_dose Gradually increase the concentration of this compound (e.g., by 1.5-2 fold). recovery->increase_dose repeat Repeat the process of recovery and dose escalation. increase_dose->repeat repeat->recovery stable_line Establish a stable resistant cell line that can proliferate at a high concentration of this compound (e.g., >10x parental IC50). confirm Confirm resistance by re-determining the IC50. Compare to parental cells. stable_line->confirm freeze Cryopreserve stocks of the resistant and parental cell lines. confirm->freeze

Workflow for generating a this compound-resistant cell line.

Detailed Steps:

  • Determine the initial IC50: Culture the parental ALK-positive cell line and perform a dose-response experiment with this compound to determine the 50% inhibitory concentration (IC50).

  • Initial exposure: Begin culturing the cells in a medium containing this compound at a concentration equal to the IC20 or IC30.

  • Monitor and wait for recovery: Initially, a significant portion of the cells may die. Continue to culture the surviving cells, changing the medium with the drug every 2-3 days, until a stable, proliferating population emerges.

  • Dose escalation: Once the cells are growing steadily, increase the concentration of this compound in the medium. A 1.5 to 2-fold increase is a reasonable starting point.

  • Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.

  • Establish and characterize the resistant line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., >10-fold the parental IC50), confirm the degree of resistance by performing a new dose-response curve and calculating the new IC50.

  • Cryopreserve: It is crucial to freeze down stocks of the resistant cell line and the corresponding parental cell line at the same passage number for future experiments.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates

  • Parental and this compound-resistant cells

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only for background control. Incubate overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance. Plot the percentage of cell viability versus drug concentration and determine the IC50 value.

Protocol 3: Western Blot Analysis of ALK Signaling Pathways

This protocol is for detecting changes in protein expression and phosphorylation in response to this compound.

G cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection treat_cells Treat parental and resistant cells with or without this compound. lyse_cells Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. treat_cells->lyse_cells quantify Determine protein concentration (e.g., BCA assay). lyse_cells->quantify prepare_lysates Prepare lysates for loading by adding Laemmli buffer and boiling. quantify->prepare_lysates sds_page Separate proteins by size using SDS-PAGE. prepare_lysates->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane. sds_page->transfer block Block the membrane with 5% BSA or non-fat milk in TBST. transfer->block primary_ab Incubate with primary antibody (e.g., p-ALK, ALK, p-ERK, ERK, p-AKT, AKT) overnight at 4°C. block->primary_ab wash1 Wash membrane with TBST. primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody for 1 hour at RT. wash1->secondary_ab wash2 Wash membrane with TBST. secondary_ab->wash2 detect Detect signal using an ECL substrate and imaging system. wash2->detect

Western blot experimental workflow.

Key Antibodies to Use:

  • To assess ALK activity: Phospho-ALK (Tyr1604), ALK

  • To assess MAPK pathway: Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), p44/42 MAPK (Erk1/2)

  • To assess PI3K pathway: Phospho-Akt (Ser473), Akt

  • Loading control: GAPDH, β-Actin

Protocol 4: Combination Therapy and Synergy Analysis

This protocol helps to determine if combining this compound with another inhibitor results in a synergistic effect.

Procedure:

  • Select a combination agent: Based on the suspected resistance mechanism (e.g., a MEK inhibitor if the MAPK pathway is activated), choose a second drug.

  • Perform dose-response matrices: Set up a 96-well plate with varying concentrations of this compound along the x-axis and the combination agent along the y-axis. Include single-agent controls for both drugs.

  • Measure cell viability: After the treatment period (e.g., 72 hours), measure cell viability using an MTT assay or a similar method.

  • Calculate the Combination Index (CI): Use software like CompuSyn to calculate the CI based on the Chou-Talalay method. The CI value indicates the nature of the drug interaction:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Signaling Pathways and Resistance

G cluster_0 ALK Signaling Pathway cluster_1 Cellular Response cluster_2 Mechanisms of Resistance ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation STAT3->Survival CEP28122 This compound CEP28122->ALK Inhibits ALK_mutation ALK Mutation (e.g., G1202R) ALK_mutation->ALK Prevents inhibition Bypass Bypass Pathway Activation (e.g., EGFR, MET) Bypass->RAS Bypass->PI3K NRAS_mutation NRAS Mutation NRAS_mutation->RAF

References

CEP-28122 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the proper storage, handling, and troubleshooting of experiments involving the ALK inhibitor, CEP-28122.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1]

Q2: What is the difference between this compound and this compound mesylate salt?

While both the free base and the salt form (mesylate) of this compound exhibit comparable biological activity at equivalent molar concentrations, the mesylate salt form generally offers enhanced water solubility and stability.[2]

Q3: What is the primary mechanism of action for this compound?

This compound is a potent and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[2][3][4][5][6][7] It functions by blocking the kinase activity of ALK, thereby inhibiting downstream signaling pathways.

Q4: What are the known downstream signaling pathways affected by this compound?

Treatment with this compound has been shown to suppress the phosphorylation of key downstream effectors of ALK, including Stat-3, Akt, and ERK1/2.[8]

Proper Storage and Handling

Proper storage of this compound is critical to maintain its stability and activity. Below are the recommended storage conditions for both the solid compound and solutions.

FormStorage TemperatureDurationSpecial Instructions
Solid (Lyophilized Powder) -20°C[3][9]As specified by the manufacturerStore in a dry, dark place.
4°C[8]Short-termSealed storage, away from moisture.[8]
Stock Solution in DMSO -80°CUp to 6 months[8]Aliquot to prevent repeated freeze-thaw cycles.[8]
-20°CUp to 1 month[8]Sealed storage, away from moisture.[8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Precipitation in Aqueous Media Low aqueous solubility of the compound, especially the free base form.- Use the mesylate salt form of this compound, which has higher water solubility.[2]- For in vivo studies, consider formulation with solvents like PEG300, PEG400, or Tween 80.[1]- Sonication may aid in the dissolution of the compound in DMSO.[1]
Inconsistent or No Biological Activity - Compound degradation due to improper storage.- Repeated freeze-thaw cycles of stock solutions.- Ensure the compound and its solutions are stored at the recommended temperatures (see table above).- Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.[8]
Difficulty Dissolving the Compound The compound may require assistance to fully dissolve.Sonication is recommended to aid in the dissolution of this compound in DMSO.[1]

Experimental Protocols & Visualizations

Inhibition of ALK Phosphorylation Assay

This protocol outlines a general workflow for assessing the inhibitory effect of this compound on ALK phosphorylation in a cell-based assay.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture ALK-positive cells (e.g., Karpas-299, Sup-M2) cell_seeding Seed cells in appropriate culture plates cell_culture->cell_seeding add_cep Add this compound to cells and incubate for a specified time (e.g., 2 hours) cell_seeding->add_cep prepare_cep Prepare serial dilutions of This compound in culture medium prepare_cep->add_cep cell_lysis Lyse cells to extract proteins add_cep->cell_lysis western_blot Perform Western blot for p-ALK and total ALK cell_lysis->western_blot quantification Quantify band intensities to determine inhibition western_blot->quantification signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ERK12 ERK1/2 ALK->ERK12 pSTAT3 p-STAT3 STAT3->pSTAT3 P pAKT p-AKT AKT->pAKT P pERK12 p-ERK1/2 ERK12->pERK12 P Transcription Gene Transcription (Proliferation, Survival) pSTAT3->Transcription pAKT->Transcription pERK12->Transcription CEP28122 This compound CEP28122->ALK

References

Validation & Comparative

Validating CEP-28122 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CEP-28122, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, with other commercially available ALK inhibitors.[1] It includes supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate signaling pathways and experimental workflows. Our objective is to offer a thorough resource for validating the target engagement of this compound in a cellular context.

Comparative Analysis of ALK Inhibitors

This compound is a highly selective and potent, orally active inhibitor of ALK. To objectively assess its performance, we have summarized key quantitative data comparing it to a panel of first, second, and third-generation ALK inhibitors.

Table 1: In Vitro Kinase Inhibition (IC50, nM)
CompoundGenerationALK Enzymatic IC50 (nM)
This compound Second1.9
CrizotinibFirst3
CeritinibSecond0.15
AlectinibSecond1.9
BrigatinibSecond<1
LorlatinibThird<0.07

Note: IC50 values are compiled from various sources and may have been determined using different assay conditions. Direct head-to-head comparisons in the same study are ideal for accurate assessment.

Table 2: Cellular ALK Phosphorylation Inhibition (IC50, nM)
CompoundCell LineCellular ALK Phospho. IC50 (nM)
This compound Sup-M220-30
CrizotinibH3122~30-100
CeritinibH222821
AlectinibKarpas-2993.5
BrigatinibKarpas-29916
LorlatinibKarpas-2991.1

Note: Cellular IC50 values are highly dependent on the cell line and assay conditions.

Table 3: Anti-proliferative Activity (GI50, nM)
CompoundCell LineGI50 (nM)
This compound Karpas-299<10
CrizotinibH3122~50-150
CeritinibH312223
AlectinibH312224
BrigatinibH312239
LorlatinibH31229

Note: GI50 (Growth Inhibition 50) values reflect the compound's potency in inhibiting cell proliferation and can be influenced by factors beyond direct target inhibition.

ALK Signaling Pathway and Inhibition

The diagram below illustrates the canonical ALK signaling pathway and the point of inhibition by this compound and other ALK inhibitors. Activated ALK, often through mutation or fusion, leads to the activation of downstream pathways such as RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT, promoting cell proliferation, survival, and differentiation.

ALK_Signaling_Pathway Ligand Ligand ALK ALK Receptor Ligand->ALK RAS RAS ALK->RAS JAK JAK ALK->JAK PI3K PI3K ALK->PI3K CEP28122 This compound & Other ALK Inhibitors CEP28122->ALK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: ALK signaling pathway and point of inhibition.

Experimental Protocols for Target Engagement Validation

To validate the engagement of this compound with its ALK target in cells, a series of robust experimental approaches are recommended.

Western Blotting for ALK Phosphorylation

This is a direct method to assess the inhibition of ALK kinase activity in cells.

Protocol:

  • Cell Culture and Treatment: Plate ALK-positive cells (e.g., Sup-M2, Karpas-299, or NCI-H2228) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or other ALK inhibitors for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-ALK (e.g., Tyr1604) at a dilution of 1:1000 in 5% BSA/TBST.[3][4] Also, probe a separate blot or strip and re-probe the same blot with an antibody against total ALK as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities to determine the IC50 for ALK phosphorylation inhibition.

Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Western Transfer (PVDF) D->E F Blocking (5% BSA) E->F G Primary Antibody (p-ALK, Total ALK) F->G H Secondary Antibody (HRP-conjugated) G->H I ECL Detection & Imaging H->I J Data Analysis (IC50) I->J

Caption: Western Blotting workflow for p-ALK.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[5][6]

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble ALK protein by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble ALK as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

In Vitro Kinase Assay

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant ALK protein.

Protocol:

  • Reaction Setup: In a microplate, combine recombinant ALK enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1), and varying concentrations of this compound in a kinase reaction buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound to determine the enzymatic IC50.

Logical Comparison of Target Validation Methods

The choice of assay for validating target engagement depends on the specific question being asked. The following diagram illustrates the relationship between different validation methods and the information they provide.

Validation_Methods Biochemical Biochemical Assay (In Vitro Kinase Assay) DirectBinding Direct Target Binding (CETSA) Biochemical->DirectBinding Confirms direct interaction CellularActivity Cellular Target Inhibition (p-ALK Western Blot) DirectBinding->CellularActivity Links binding to cellular effect Phenotypic Phenotypic Outcome (Cell Viability Assay) CellularActivity->Phenotypic Correlates target inhibition with cellular phenotype

Caption: Relationship between target validation methods.

Conclusion

Validating the target engagement of this compound in cells is a critical step in its preclinical characterization. This guide provides a framework for this process by comparing this compound to other ALK inhibitors and offering detailed protocols for key experimental assays. By employing a multi-faceted approach that includes biochemical, direct binding, and cellular assays, researchers can confidently establish the on-target activity of this compound and its potential as a therapeutic agent.

References

Biomarkers for CEP-28122 Efficacy In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical in vivo efficacy of CEP-28122, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor. The performance of this compound is compared with other established ALK inhibitors, namely crizotinib and alectinib, with a focus on biomarkers of treatment response in xenograft models of human cancers.

Executive Summary

This compound demonstrates robust anti-tumor activity in preclinical models of ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. This efficacy is strongly correlated with the dose-dependent inhibition of ALK phosphorylation, a key biomarker of target engagement. While direct head-to-head preclinical studies with other ALK inhibitors are limited, this guide consolidates available data to offer an objective comparison, highlighting the potent and selective nature of this compound.

Mechanism of Action: ALK Signaling Pathway

Constitutive activation of the ALK receptor tyrosine kinase, due to genetic alterations such as chromosomal translocations (e.g., NPM-ALK in ALCL, EML4-ALK in NSCLC) or mutations, is a key oncogenic driver in several cancers. Activated ALK triggers downstream signaling cascades, including the STAT3, PI3K/Akt, and RAS/ERK pathways, which promote cell proliferation, survival, and differentiation.[1] this compound and other ALK inhibitors act by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS CEP28122 This compound CEP28122->ALK Inhibits Phosphorylation Proliferation Cell Proliferation & Survival STAT3->Proliferation Akt Akt PI3K->Akt Akt->Proliferation ERK ERK RAS->ERK ERK->Proliferation

Caption: ALK signaling pathway and the inhibitory action of this compound.

Comparative In Vivo Efficacy and Biomarker Modulation

The following tables summarize the in vivo efficacy of this compound in comparison to crizotinib and alectinib in various xenograft models. It is important to note that the data for crizotinib and alectinib are compiled from separate studies and are presented here for comparative purposes. Differences in experimental conditions may influence the results.

Table 1: In Vivo Efficacy in Anaplastic Large-Cell Lymphoma (ALCL) Xenograft Model (Sup-M2 Cells)
CompoundDosing RegimenTumor Growth Inhibition (TGI)Key Biomarker FindingsReference
This compound 30 mg/kg, p.o., b.i.d.Complete tumor regression>90% inhibition of NPM-ALK phosphorylation for >12 hours post-dose--INVALID-LINK--
This compound 55 mg/kg, p.o., b.i.d.Sustained complete tumor regression (>60 days post-treatment)Not specified at this dose, assumed to be at least as effective as 30 mg/kg--INVALID-LINK--
Crizotinib 100 mg/kg/day, p.o.Complete tumor regression within 15 days in Karpas299 modelPotent inhibition of ALK phosphorylation--INVALID-LINK--
Table 2: In Vivo Efficacy in Non-Small Cell Lung Cancer (NSCLC) Xenograft Model (NCI-H2228 Cells)
CompoundDosing RegimenTumor Growth Inhibition (TGI)Key Biomarker FindingsReference
This compound 30 mg/kg, p.o., b.i.d.Significant tumor growth inhibitionDose-dependent inhibition of EML4-ALK phosphorylation--INVALID-LINK--
This compound 55 mg/kg, p.o., b.i.d.Tumor stasis and partial regressionNot specified at this dose, assumed to be at least as effective as 30 mg/kg--INVALID-LINK--
Alectinib 60 mg/kg/daySignificant tumor growth inhibition in a patient-derived xenograft modelInhibition of ALK phosphorylation--INVALID-LINK--
Table 3: In Vivo Efficacy in Neuroblastoma Xenograft Model (NB-1 Cells)
CompoundDosing RegimenTumor Growth Inhibition (TGI)Key Biomarker FindingsReference
This compound 30 mg/kg, p.o., b.i.d.75% tumor growth inhibitionDose-dependent inhibition of full-length ALK receptor phosphorylation--INVALID-LINK--
This compound 55 mg/kg, p.o., b.i.d.90% tumor growth inhibitionNot specified at this dose, assumed to be at least as effective as 30 mg/kg--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the summarized experimental protocols for the key studies cited.

This compound In Vivo Xenograft Studies (Cheng et al., 2012)
  • Cell Lines and Animal Models:

    • Sup-M2 (ALCL), NCI-H2228 (NSCLC), and NB-1 (neuroblastoma) human cancer cell lines were used.

    • Female severe combined immunodeficient (SCID) mice or athymic nude mice were used for tumor implantation.

  • Tumor Implantation and Growth:

    • Cells were implanted subcutaneously into the flank of the mice.

    • Tumors were allowed to grow to a specified size (e.g., 100-200 mm³) before the initiation of treatment.

    • Tumor volume was measured regularly using calipers and calculated using the formula: (length × width²) / 2.

  • Drug Administration:

    • This compound was administered orally (p.o.) via gavage, typically twice daily (b.i.d.).

    • The vehicle control consisted of 0.5% methylcellulose in sterile water.

  • Pharmacodynamic (Biomarker) Analysis:

    • At specified time points after drug administration, tumors were excised.

    • Tumor lysates were prepared and subjected to Western blot analysis to determine the levels of total and phosphorylated ALK.

    • Primary antibodies specific for total ALK and phospho-ALK (Tyr1604 for NPM-ALK) were used.

  • Efficacy Evaluation:

    • Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

    • Tumor regression was defined as a reduction in tumor volume compared to the initial volume at the start of treatment.

Experimental_Workflow start Start cell_culture Cell Line Culture (e.g., Sup-M2, NCI-H2228) start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth to ~100-200 mm³ implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Oral Administration of This compound or Vehicle randomization->treatment monitoring Tumor Volume Measurement (Calipers) treatment->monitoring biomarker_analysis Tumor Excision & Western Blot for p-ALK monitoring->biomarker_analysis Pharmacodynamic Analysis data_analysis Data Analysis: TGI & Regression monitoring->data_analysis Efficacy Analysis biomarker_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo xenograft studies.

Crizotinib and Alectinib In Vivo Xenograft Studies (General Protocol)

Protocols for in vivo studies with crizotinib and alectinib generally follow a similar workflow to that of this compound. Key variations may include:

  • Animal Strains: Different strains of immunodeficient mice may be used.

  • Dosing Vehicles and Routes: While oral administration is common, the specific vehicle and frequency of administration may differ.

  • Biomarker Analysis Techniques: In addition to Western blotting, techniques like immunohistochemistry (IHC) or enzyme-linked immunosorbent assay (ELISA) may be employed to assess ALK phosphorylation.

Logical Relationship: Biomarker Inhibition and Antitumor Efficacy

The preclinical data strongly support a direct logical relationship between the inhibition of ALK phosphorylation by this compound and its antitumor efficacy. A dose-dependent increase in the inhibition of the p-ALK biomarker correlates with a greater reduction in tumor growth, leading to tumor stasis and even complete regression at higher, well-tolerated doses. This relationship underscores the utility of p-ALK as a predictive biomarker for this compound's therapeutic effect in ALK-driven malignancies.

Logical_Relationship CEP28122_Dose Increased this compound Dose ALK_Inhibition Increased Inhibition of ALK Phosphorylation (Biomarker) CEP28122_Dose->ALK_Inhibition Tumor_Inhibition Increased Tumor Growth Inhibition (Efficacy) ALK_Inhibition->Tumor_Inhibition Regression Tumor Regression Tumor_Inhibition->Regression

Caption: Relationship between this compound dose, biomarker, and efficacy.

Conclusion

This compound is a highly potent and selective ALK inhibitor with significant in vivo antitumor activity in preclinical models of ALK-positive cancers. The inhibition of ALK phosphorylation serves as a robust and quantifiable biomarker for its efficacy. While direct comparative preclinical data with other ALK inhibitors is not extensively available, the existing evidence suggests that this compound's potent on-target activity translates into profound and sustained tumor regression, positioning it as a compelling therapeutic candidate for ALK-driven malignancies. Further head-to-head in vivo studies would be beneficial to definitively establish its comparative efficacy profile.

References

A Head-to-Head Battle in ALK-Positive Cancers: CEP-28122 vs. Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two anaplastic lymphoma kinase (ALK) inhibitors, CEP-28122 and crizotinib, for the treatment of ALK-positive cancers. This analysis is supported by preclinical experimental data, detailed methodologies, and visual representations of key cellular pathways and experimental processes.

Crizotinib, the first FDA-approved ALK inhibitor, has been a cornerstone in the treatment of ALK-positive non-small cell lung cancer (NSCLC). However, the development of resistance and its modest potency have spurred the development of next-generation inhibitors.[1] this compound is a potent and selective, orally active ALK inhibitor that has demonstrated significant anti-tumor activity in preclinical models of human cancers.[1] This guide delves into a comparative analysis of their performance in ALK-positive cells.

Quantitative Performance Analysis

The following tables summarize the in vitro efficacy of this compound and crizotinib against ALK and in various ALK-positive cancer cell lines.

Inhibitor Target IC50 (nM) Assay Type Source
This compound Recombinant ALK1.9 ± 0.5Enzyme-based TRF[2]
Crizotinib ALK~20Cell-based

Table 1: Biochemical Potency Against ALK. The half-maximal inhibitory concentration (IC50) indicates the concentration of the drug required to inhibit 50% of the target's activity. A lower IC50 value signifies higher potency.

Cell Line Cancer Type ALK Status This compound IC50 (nM) Crizotinib IC50 (nM) Source
Karpas-299Anaplastic Large Cell LymphomaNPM-ALK Fusion20602.57[2][3]
SU-DHL-1Anaplastic Large Cell LymphomaNPM-ALK FusionNot Reported280.82[3]
SUP-M2Anaplastic Large Cell LymphomaNPM-ALK FusionNot Reported386.78[3]
NCI-H2228Non-Small Cell Lung CancerEML4-ALK FusionNot Reported311.26[4]

Table 2: In Vitro Cell Viability in ALK-Positive Cancer Cell Lines. IC50 values represent the concentration of the drug that inhibits the growth of 50% of the cancer cells. Data for this compound in NCI-H2228, SU-DHL-1, and SUP-M2 cell lines from a direct comparative study were not available in the searched literature. The provided data is compiled from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.

Mechanism of Action: Targeting the ALK Signaling Pathway

In ALK-positive cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, most commonly EML4 in NSCLC, resulting in a constitutively active ALK fusion protein. This aberrant kinase activity drives downstream signaling pathways, including the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways, promoting cell proliferation, survival, and tumor growth. Both this compound and crizotinib are ATP-competitive inhibitors that bind to the kinase domain of ALK, blocking its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.[1]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors ALK EML4-ALK Fusion Protein GRB2 GRB2 ALK->GRB2 P PI3K PI3K ALK->PI3K P JAK JAK ALK->JAK P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation CEP28122 This compound CEP28122->ALK Crizotinib Crizotinib Crizotinib->ALK Kinase_Inhibition_Assay start Start reagents Prepare Reagents: - Recombinant ALK Enzyme - Kinase Buffer - ATP - Substrate (e.g., Poly-GT) - Test Compounds (this compound, Crizotinib) start->reagents plate Plate Preparation: Dispense test compounds and controls into a 384-well plate reagents->plate add_enzyme Add ALK enzyme to each well plate->add_enzyme incubate1 Incubate to allow compound-enzyme binding add_enzyme->incubate1 add_substrate Initiate reaction by adding ATP and substrate mixture incubate1->add_substrate incubate2 Incubate to allow phosphorylation add_substrate->incubate2 add_detection Stop reaction and add TRF detection reagents (e.g., Eu-labeled anti-phosphotyrosine antibody) incubate2->add_detection read Read plate on a TRF-compatible reader add_detection->read analyze Analyze data to determine IC50 values read->analyze Western_Blot_Workflow start Start cell_culture Culture ALK-positive cells and treat with inhibitors start->cell_culture lysis Lyse cells and collect protein extracts cell_culture->lysis quantification Quantify protein concentration (e.g., BCA assay) lysis->quantification sds_page Separate proteins by size using SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block non-specific binding sites on the membrane transfer->blocking primary_ab Incubate with primary antibodies (anti-pALK, anti-total ALK) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect signal using chemiluminescence (ECL) secondary_ab->detection imaging Image the blot detection->imaging analysis Analyze band intensities to determine inhibition imaging->analysis

References

Comparative Guide to ALK Inhibitors: Focus on Phospho-STAT3 and Phospho-AKT Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Anaplastic Lymphoma Kinase (ALK) inhibitor, CEP-28122, and its effects on the phosphorylation levels of key downstream signaling proteins, Signal Transducer and Activator of Transcription 3 (STAT3) and Protein Kinase B (AKT). The information is benchmarked against other prominent ALK inhibitors, including Crizotinib, Ceritinib, Alectinib, and Brigatinib.

Constitutive activation of the ALK receptor tyrosine kinase is a known driver in various cancers. Its signaling cascade, primarily through the JAK/STAT and PI3K/AKT pathways, is crucial for tumor cell proliferation and survival. Inhibition of ALK is a key therapeutic strategy, and understanding the precise impact of different inhibitors on these downstream pathways is vital for drug development and clinical application.

Executive Summary

This compound is a potent and selective ALK inhibitor that has been shown to effectively suppress the phosphorylation of downstream signaling molecules, including STAT3 and AKT.[1] This guide compiles available preclinical data to compare the inhibitory effects of this compound on Phospho-STAT3 (p-STAT3) and Phospho-AKT (p-AKT) levels with those of other approved ALK inhibitors. Due to a lack of direct head-to-head comparative studies, this guide presents data from various sources. Readers should consider the different experimental conditions when interpreting the compiled data.

Data Presentation: Inhibition of p-STAT3 and p-AKT

The following tables summarize the observed effects of this compound and other ALK inhibitors on the phosphorylation of STAT3 and AKT in various cancer cell lines. The data has been extracted from multiple preclinical studies.

Table 1: Effect of this compound on Phospho-STAT3 and Phospho-AKT Levels

Cell LineTreatment ConcentrationDuration of TreatmentEffect on p-STAT3 (Tyr705)Effect on p-AKT (Ser473)Reference
Sup-M2 (Anaplastic Large Cell Lymphoma)Not SpecifiedNot SpecifiedSubstantial SuppressionSubstantial SuppressionCheng, M., et al. (2012)

Note: Specific quantitative data on the dose-dependent and time-course effects of this compound on p-STAT3 and p-AKT levels are limited in the currently available public literature.

Table 2: Comparative Effects of Other ALK Inhibitors on Phospho-STAT3 and Phospho-AKT Levels

InhibitorCell LineTreatment ConcentrationDuration of TreatmentEffect on p-STAT3 (Tyr705)Effect on p-AKT (Ser473)Reference
Crizotinib H2228 (NSCLC)300 nmol/L1, 2, 3 daysSignificant downregulation at day 1Not Specified[2]
Ceritinib Thyroid Cells with STRN-ALKNot SpecifiedNot SpecifiedComplete InhibitionPartial Inhibition[3]
Alectinib H3122, H2228, A925L (NSCLC)1 µMUp to 48 hoursInitial suppression, restored within 24hSustained suppression through 48h
Brigatinib H3122, H2228, A925L (NSCLC)1 µMUp to 48 hoursInitial suppression, restored within 24hNot explicitly detailed

Disclaimer: The data presented in Table 2 are compiled from different studies and are not the result of direct head-to-head experiments. Experimental conditions such as cell lines, inhibitor concentrations, and treatment durations may vary, impacting direct comparability.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting the presented data. Below is a representative protocol for Western blot analysis of phosphorylated STAT3 and AKT levels following treatment with an ALK inhibitor.

Western Blot Protocol for Phospho-STAT3 and Phospho-AKT Analysis

This protocol outlines the key steps for assessing the phosphorylation status of STAT3 and AKT in cultured cancer cells treated with ALK inhibitors.

1. Cell Culture and Treatment:

  • Plate cancer cells (e.g., Sup-M2, H3122) in appropriate culture medium and incubate until they reach 70-80% confluency.

  • Treat the cells with varying concentrations of the ALK inhibitor (e.g., this compound, Crizotinib) or vehicle control (e.g., DMSO) for the desired time points (e.g., 1, 6, 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve the phosphorylation state of the proteins.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration for all samples.

  • Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% gradient gel).

  • Run the gel electrophoresis to separate the proteins by size.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

6. Blocking and Antibody Incubation:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for phospho-STAT3 (Tyr705), phospho-AKT (Ser473), total STAT3, and total AKT overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

7. Secondary Antibody Incubation and Detection:

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

8. Densitometry Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the phosphorylated protein bands to the total protein bands and the loading control to determine the relative change in phosphorylation.

Mandatory Visualizations

Signaling Pathway Diagram

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Pathways ALK ALK Receptor Tyrosine Kinase JAK JAK ALK->JAK PI3K PI3K ALK->PI3K CEP28122 This compound (ALK Inhibitor) CEP28122->ALK Inhibits Other_ALKi Other ALK Inhibitors (Crizotinib, etc.) Other_ALKi->ALK Inhibits STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT3->Proliferation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation pAKT->Proliferation

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Western_Blot_Workflow start Cell Culture & Treatment with ALK Inhibitor lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (p-STAT3, p-AKT, Total STAT3, Total AKT, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Data Analysis detection->analysis

Caption: Workflow for Western blot analysis of p-STAT3 and p-AKT.

References

In Vivo Showdown: A Comparative Guide to CEP-28122 and Brigatinib in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of anaplastic lymphoma kinase (ALK) inhibitors, understanding the preclinical in vivo performance of investigational compounds is paramount. This guide provides a comparative overview of two potent ALK inhibitors, CEP-28122 and brigatinib, drawing upon available preclinical data to illuminate their respective in vivo efficacy and pharmacological profiles. While a direct head-to-head in vivo study is not publicly available, this guide synthesizes data from separate preclinical investigations to offer a comparative perspective.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound and brigatinib in various xenograft models of ALK-positive cancers. It is important to note that these data are collated from different studies and experimental conditions may not be identical.

Table 1: In Vivo Efficacy of this compound in ALK-Positive Xenograft Models

Tumor ModelCell LineDosing RegimenDuration of TreatmentKey OutcomesCitation
Anaplastic Large-Cell Lymphoma (ALCL)Sup-M255 or 100 mg/kg, twice daily (p.o.)4 weeksSustained tumor regression with no re-emergence for >60 days post-treatment.[1]
Non-Small Cell Lung Cancer (NSCLC)NCI-H222830 and 55 mg/kg, twice daily (p.o.)12 daysTumor regression.[2]
NSCLCNCI-H312230 mg/kg, twice daily (p.o.)12 daysSignificant tumor growth inhibition.[2]
NSCLCNCI-H312255 mg/kg, twice daily (p.o.)12 daysTumor stasis and partial tumor regression.[2]
NeuroblastomaNB-130 mg/kg, twice daily (p.o.)14 days75% tumor growth inhibition.[2]
NeuroblastomaNB-155 mg/kg, twice daily (p.o.)14 days90% tumor growth inhibition.[2]

Table 2: In Vivo Efficacy of Brigatinib in ALK-Positive Xenograft Models

Tumor ModelCell Line/ModelDosing RegimenDuration of TreatmentKey OutcomesCitation
Anaplastic Large-Cell Lymphoma (ALCL)Karpas-29910, 25, or 50 mg/kg, once daily (p.o.)14 daysDose-dependent tumor growth inhibition.[3][4]
Non-Small Cell Lung Cancer (NSCLC)H222825, 50, or 100 mg/kg, once daily (p.o.)21 daysDose-dependent tumor growth inhibition. Superior efficacy compared to crizotinib.[5]
Intracranial NSCLCH222825 or 50 mg/kg, once daily (p.o.)Until euthanasiaSignificantly prolonged survival compared to crizotinib.[5][6]
ALK-mutant NSCLC (G1202R)Engineered Ba/F3 cellsNot specifiedNot specifiedPotent effects on the recalcitrant G1202R mutant.[5]
NeuroblastomaCLB-BAR (ALK-Δ4-11)Not specified14 daysSignificant reduction in tumor volume and weight.[7]

Experimental Protocols

Below are detailed methodologies for key in vivo experiments cited in the preclinical evaluation of this compound and brigatinib.

This compound: Subcutaneous Xenograft Studies in Mice[2]
  • Animal Model: Severe combined immunodeficient (SCID) mice were used for the studies. All animal procedures were conducted under protocols approved by the Institutional Animal Care and Use Committee.

  • Cell Lines and Tumor Implantation:

    • ALCL: Sup-M2 cells were implanted subcutaneously into the flank of SCID mice.

    • NSCLC: NCI-H2228 or NCI-H3122 cells were implanted subcutaneously.

    • Neuroblastoma: NB-1 (ALK-positive) or NB-1691 (ALK-negative) cells were implanted subcutaneously.

  • Drug Administration: this compound, either as a free base or mesylate-HCl salt, was administered orally (p.o.) twice daily at doses of 30 and 55 mg/kg.

  • Efficacy Evaluation: Tumor volumes were measured regularly. The primary endpoints were tumor growth inhibition, tumor stasis, or tumor regression. For the Sup-M2 model, long-term tumor re-emergence was also monitored post-treatment cessation.

  • Pharmacodynamic Analysis: To assess target engagement, tumor samples were collected at various time points after a single oral dose of this compound. The levels of phosphorylated NPM-ALK and total NPM-ALK were determined by immunoblotting to calculate the degree of target inhibition.[2]

Brigatinib: Subcutaneous and Orthotopic Xenograft Studies in Mice[5][6]
  • Animal Model: CB-17/SCID or SCID beige female mice (approximately 8 weeks old) were utilized for the studies. All experiments were approved by the Institutional Animal Care and Use Committee.

  • Cell Lines and Tumor Implantation:

    • Subcutaneous Models: Karpas-299 (ALCL), H2228 (NSCLC), or engineered Ba/F3 cells were injected subcutaneously into the right flank of the mice.

    • Orthotopic Brain Tumor Model: H2228 cells were injected intracranially to establish brain tumors.

  • Drug Administration: Brigatinib was administered once daily by oral gavage (p.o.). Dosing was initiated when tumors reached a specified volume (e.g., ~200 mm³ for Karpas-299 and Ba/F3 models, ~300 mm³ for the H2228 model).

  • Efficacy Evaluation:

    • Subcutaneous Models: Tumor volumes were measured, and mean tumor volumes, tumor growth inhibition, and tumor regression rates were calculated for each treatment group.

    • Brain Tumor Model: The primary endpoint was median survival time, which was analyzed using a log-rank Mantel-Cox test.

  • Pharmacodynamic and Pharmacokinetic Analyses: Tumor samples were lysed and subjected to analysis to evaluate the in vivo effects of brigatinib on ALK signaling.

Visualizations

Signaling Pathway

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, etc.) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription CEP28122 This compound CEP28122->ALK Brigatinib Brigatinib Brigatinib->ALK

Caption: ALK signaling pathway and points of inhibition by this compound and brigatinib.

Experimental Workflow

InVivo_Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Cell_Culture 1. ALK-Positive Cancer Cell Culture Implantation 3. Subcutaneous or Orthotopic Implantation of Cancer Cells Cell_Culture->Implantation Animal_Model 2. Prepare Immunocompromised Mice (e.g., SCID) Animal_Model->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Drug_Admin 6. Oral Administration of This compound or Brigatinib Randomization->Drug_Admin Tumor_Measurement 7. Regular Tumor Volume Measurement Drug_Admin->Tumor_Measurement Survival_Monitoring 8. Monitor Survival (for survival studies) Drug_Admin->Survival_Monitoring Endpoint 9. Euthanasia and Tissue Collection Tumor_Measurement->Endpoint Survival_Monitoring->Endpoint Analysis 10. Data Analysis (TGI, Regression, Survival) Endpoint->Analysis

Caption: General experimental workflow for in vivo xenograft studies.

References

Validating CEP-28122 Specificity Against Other Tyrosine Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tyrosine kinase inhibitor CEP-28122's performance against its primary target, Anaplastic Lymphoma Kinase (ALK), and a panel of other tyrosine kinases. The information presented is supported by experimental data to validate the specificity of this compound.

Executive Summary

This compound is a potent and highly selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK) with an IC50 of 1.9 nM in recombinant enzyme assays.[1] Constitutive ALK activity is a known oncogenic driver in several cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[2] this compound has demonstrated dose-dependent antitumor activity in preclinical models of these ALK-positive cancers.[2] This guide delves into the specificity of this compound by comparing its inhibitory activity against ALK to a broad range of other tyrosine kinases.

Data Presentation: Kinase Specificity Profile of this compound

The following table summarizes the inhibitory activity of this compound against its primary target, ALK, and other selected tyrosine kinases. The data is compiled from in vitro kinase assays.

Kinase TargetIC50 (nM)Percent Inhibition at 1 µMKinase Family
ALK 1.9 -Receptor Tyrosine Kinase
Flt4 (VEGFR3)46>90%Receptor Tyrosine Kinase
Lck->90%Src Family Kinase
Lyn->90%Src Family Kinase
Yes->90%Src Family Kinase
Fyn-80-90%Src Family Kinase
Src-70-80%Src Family Kinase
IGF-1R-<50%Receptor Tyrosine Kinase
InsR-<50%Receptor Tyrosine Kinase
Met-<50%Receptor Tyrosine Kinase
EGFR-<50%Receptor Tyrosine Kinase
KDR (VEGFR2)-<50%Receptor Tyrosine Kinase
PDGFRβ-<50%Receptor Tyrosine Kinase
Abl-<50%Non-receptor Tyrosine Kinase
c-Kit-<50%Receptor Tyrosine Kinase
Flt1 (VEGFR1)-<50%Receptor Tyrosine Kinase
Flt3-<50%Receptor Tyrosine Kinase

Note: A comprehensive screen of this compound against a panel of 259 kinases at 1 µM showed that the vast majority of kinases were inhibited by less than 50%. The table highlights some of the most significantly inhibited off-target kinases and other notable kinases.

Experimental Protocols

1. Recombinant ALK Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay was utilized to determine the IC50 value of this compound against recombinant ALK.

  • Materials: Recombinant ALK kinase domain, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

  • Procedure:

    • The kinase reaction is performed by incubating the recombinant ALK enzyme with the biotinylated substrate and ATP in a kinase reaction buffer.

    • This compound is added at varying concentrations to determine its inhibitory effect.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • The reaction is stopped, and the detection reagents (europium-labeled anti-phosphotyrosine antibody and SA-APC) are added.

    • After an incubation period, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

2. Kinase Selectivity Profiling (Radiometric Assay)

The specificity of this compound was evaluated against a broad panel of protein kinases using a radiometric assay format.

  • Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-33P]ATP to a specific peptide substrate by the kinase.

  • Procedure:

    • The individual kinase is incubated with its specific peptide substrate, [γ-33P]ATP, and the test compound (this compound at 1 µM).

    • The reaction is carried out for a defined period at room temperature.

    • The reaction is then stopped, and the phosphorylated substrate is separated from the residual [γ-33P]ATP, typically by filtration and capture onto a phosphocellulose membrane.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • The percent inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (vehicle-treated) reaction.

Mandatory Visualizations

ALK Signaling Pathway

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK PLCg PLCγ ALK->PLCg PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT3 STAT3 JAK->STAT3 mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3->Transcription mTOR->Transcription

Caption: Downstream signaling pathways activated by ALK.

Experimental Workflow for Kinase Selectivity Profiling

Kinase_Profiling_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_separation Separation cluster_detection Detection & Analysis Kinase Kinase Panel (259 kinases) Incubation Incubation at Room Temperature Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP [γ-33P]ATP ATP->Incubation Inhibitor This compound (1 µM) Inhibitor->Incubation Filtration Filtration to separate phosphorylated substrate Incubation->Filtration Quantification Quantification of Radioactivity Filtration->Quantification Analysis Calculation of Percent Inhibition Quantification->Analysis

References

Safety Operating Guide

Personal protective equipment for handling CEP-28122

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for the potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, CEP-28122. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound:

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with EU EN166 or US ANSI Z87.1 standards.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Use proper glove removal technique to avoid skin contact.
Body Protection Laboratory CoatFully buttoned, long-sleeved lab coat.
Disposable Gown/ApronRecommended for procedures with a higher risk of splashes or aerosol generation.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood.
RespiratorFor operations with a significant risk of aerosolization, a NIOSH-approved respirator may be necessary based on a formal risk assessment.

Handling and Storage

Proper handling and storage procedures are vital to maintain the integrity of this compound and to prevent accidental exposure.

Storage:

  • Solid Form: Store at -20°C for long-term stability.[1][2][3][4]

  • In Solution (DMSO):

    • Store at -20°C for up to one month.[5]

    • For longer-term storage (up to 6 months), store at -80°C.[5]

  • General: Keep the container tightly sealed and in a dry, well-ventilated place. Protect from light.

Handling:

  • Before use, allow the product to equilibrate to room temperature for at least one hour.[6]

  • Avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes.

  • Prepare solutions on the same day of use whenever possible.[6] If stock solutions are prepared in advance, aliquot to avoid repeated freeze-thaw cycles.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₂₈H₃₅ClN₆O₃[1][4]
Molecular Weight 539.07 g/mol [1][4]
CAS Number 1022958-60-6[1]
Appearance Crystalline solid[4]
Purity ≥98%[1]
Solubility Soluble in DMSO (≤30 mg/mL) and dimethyl formamide (12 mg/mL)[4]

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable labware, gloves, and absorbent materials that have come into contact with this compound should be considered hazardous waste.

  • Disposal Route: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

In Vitro Cell Viability Assay (MTS Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

  • ALK-positive cancer cell lines (e.g., Karpas-299, Sup-M2, NCI-H2228)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range for initial experiments is 3-3000 nM.[5]

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).[5]

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plates for 1-4 hours at 37°C.[7]

  • Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.[7]

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC₅₀ value.

Western Blotting for ALK Signaling Pathway

This protocol outlines the steps to analyze the phosphorylation status of ALK and its downstream targets.

Materials:

  • ALK-positive cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with this compound at various concentrations (e.g., 30-1000 nM) for a specified time (e.g., 2 hours).[5]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice)

  • ALK-positive cancer cells

  • Matrigel (optional)

  • This compound

  • Vehicle for oral gavage

  • Calipers

Procedure:

  • Subcutaneously inject ALK-positive cancer cells (typically mixed with Matrigel) into the flank of the mice.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer this compound orally (e.g., by gavage) at the desired dose (e.g., 3, 10, 30 mg/kg) and schedule (e.g., twice daily).[4][8]

  • Administer the vehicle to the control group.

  • Monitor tumor volume and body weight of the mice regularly throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Visualizations

ALK Signaling Pathway

The following diagram illustrates the major signaling pathways downstream of Anaplastic Lymphoma Kinase (ALK) that are inhibited by this compound.

ALK_Signaling_Pathway cluster_membrane cluster_downstream cluster_cellular_response ALK ALK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK CEP28122 This compound CEP28122->ALK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Growth Growth ERK->Growth STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival

Caption: this compound inhibits ALK, blocking downstream signaling pathways.

Experimental Workflow for In Vitro Studies

The following diagram outlines the general workflow for in vitro experiments with this compound.

In_Vitro_Workflow cluster_setup cluster_treatment cluster_assays cluster_analysis Cell_Culture Cell Culture (ALK-positive cells) Plating Plate Cells Cell_Culture->Plating Treatment Treat with This compound Plating->Treatment Viability_Assay Cell Viability Assay (e.g., MTS) Treatment->Viability_Assay Western_Blot Western Blot (ALK signaling) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Protein Levels) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for in vitro evaluation of this compound.

Logical Relationship for Safe Handling

This diagram illustrates the logical flow for ensuring safe handling of this compound.

Safe_Handling_Logic cluster_preparation cluster_execution cluster_cleanup cluster_outcome Risk_Assessment Conduct Risk Assessment Review_SDS Review Safety Data Sheet Risk_Assessment->Review_SDS Wear_PPE Wear Appropriate PPE Review_SDS->Wear_PPE Use_Fume_Hood Handle in Fume Hood Wear_PPE->Use_Fume_Hood Decontaminate Decontaminate Work Area Use_Fume_Hood->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Safe_Environment Safe Laboratory Environment Dispose_Waste->Safe_Environment

Caption: Logical steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.